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  • Product: 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
  • CAS: 1497772-92-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid Introduction 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Introduction

1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a functional group of significant interest in medicinal chemistry. Pyrazole derivatives are known scaffolds in a multitude of pharmacologically active agents.[1] The carboxylic acid moiety, while often crucial for target binding, introduces challenges related to metabolic stability, toxicity, and membrane permeability.[2] A comprehensive understanding of the molecule's fundamental physicochemical properties is therefore not merely academic; it is a critical prerequisite for successful drug discovery and development. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, directly influencing its bioavailability, efficacy, and safety.

This guide provides a detailed examination of the key physicochemical attributes of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. It synthesizes theoretical principles with actionable, field-proven experimental protocols, offering researchers a robust framework for characterization. We will explore solubility, acidity (pKa), and lipophilicity (LogP), as these parameters are cornerstones of preclinical assessment and formulation development.

Core Molecular and Physical Properties

The foundational step in characterizing any new chemical entity is to establish its basic identity and physical constants. These data serve as the reference point for all subsequent experimental work.

PropertyDataSource(s)
Chemical Structure
Molecular Formula C₇H₈N₂O₂[3][4]
Molecular Weight 152.15 g/mol [3][4]
CAS Number 1393532-43-8[3][4]
Appearance Solid[3][4][5]
Boiling Point 360.3 ± 15.0 °C at 760 mmHg[3]
Predicted XLogP 0.5[6]

Aqueous Solubility Profile

Solubility is a primary determinant of a drug's bioavailability. For orally administered drugs, poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and diminished therapeutic effect.[7] As a carboxylic acid, the solubility of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is expected to be highly pH-dependent. At low pH, the carboxylic acid will be protonated and less soluble, while at higher pH values, it will deprotonate to form the more soluble carboxylate salt.[7]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining the true equilibrium (thermodynamic) solubility of a compound.[8] Its strength lies in its direct measurement of a saturated solution in equilibrium with an excess of solid material.

Causality and Rationale: This method is chosen to eliminate the kinetic artifacts that can arise in high-throughput methods. By ensuring equilibrium is reached over an extended period, we measure the most stable and thermodynamically favored state, which is essential for accurate biopharmaceutical classification and formulation design.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.[8]

  • Sample Preparation: Add an excess amount of solid 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid to a vial containing a known volume of each prepared buffer. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of undissolved solids, the supernatant is centrifuged and then filtered through a low-binding 0.22 µm syringe filter.[8]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8] A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.

G cluster_process Processing cluster_analysis Analysis A Add Excess Solid to Buffer C Equilibrate (24-48h at 25°C) A->C B Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) B->A D Centrifuge & Filter (0.22 µm) C->D E Quantify Filtrate via HPLC-UV D->E F Calculate Solubility (mg/mL or µM) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity and Ionization Constant (pKa)

The acid dissociation constant, or pKa, is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this value dictates the degree of ionization across the physiological pH range, which profoundly impacts solubility, membrane permeability, and interactions with biological targets. While no experimental pKa value for this specific molecule is publicly available, related pyrazole carboxylic acids and typical aliphatic carboxylic acids have pKa values in the range of 3-5.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Causality and Rationale: This method directly measures the buffering capacity of the ionizable group. The point of maximum buffering, where the pH changes least upon addition of base, corresponds to the pKa. This provides a direct, empirical measurement of the compound's acidic strength.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.[10]

  • Sample Preparation: Accurately weigh and dissolve a known amount of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent, typically water or a co-solvent mixture if solubility is low. The solution should have a constant ionic strength, maintained by adding a background electrolyte like KCl.[10]

  • Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Insert the calibrated pH electrode. Begin the titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) from a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.[10]

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined by identifying the pH at the half-equivalence point—the point where half of the volume of titrant required to fully neutralize the acid has been added.[9][11] This point corresponds to the inflection point on the curve.

Caption: Setup and Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP and LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter for predicting its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12] For ionizable molecules like this one, the distribution coefficient (LogD) is also measured, as it represents the partition at a specific pH, accounting for both neutral and ionized species.[13]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method remains the benchmark for LogP determination due to its direct measurement of partitioning between two immiscible phases.[14]

Causality and Rationale: This protocol physically simulates the partitioning of a drug between an aqueous environment (like blood plasma) and a lipidic environment (like a cell membrane). n-Octanol is chosen as the organic phase because its properties are considered a reasonable mimic of biological lipids.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a specific pH buffer for LogD measurement) with n-octanol by mixing them vigorously and then allowing the layers to separate. This ensures that the volumes of the two phases do not change during the experiment.

  • Partitioning: Add a known amount of the compound, typically from a concentrated stock solution in a solvent like DMSO, to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., PBS at pH 7.4 for LogD₇.₄).[13]

  • Equilibration: Vigorously mix the vial for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[13]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as LC-MS.[13]

  • Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[12]

G cluster_phases A 1. Prepare pre-saturated n-octanol and buffer (pH 7.4) B 2. Add compound to mixture A->B C 3. Shake to equilibrate B->C D 4. Centrifuge to separate phases C->D E Aqueous Phase D->E F Octanol Phase D->F G 5. Quantify concentration in each phase via LC-MS E->G F->G H 6. Calculate LogD = log([Octanol]/[Aqueous]) G->H

Caption: Shake-Flask Method for LogD Determination.

Chemical Stability Assessment

Ensuring the chemical stability of a drug substance is a regulatory requirement and is fundamental to product safety and efficacy.[15] Carboxylic acids can be susceptible to degradation, and it is crucial to understand how the molecule behaves under various environmental stresses.[7]

Protocol Overview: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are a core component of the stability testing guidelines from the International Council for Harmonisation (ICH).[16]

Causality and Rationale: By exposing the compound to conditions more severe than those expected during storage, we can rapidly identify potential degradation pathways. This information is vital for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.

Standard Stress Conditions:

  • Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to test for susceptibility to hydrolysis.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: The solid compound and solutions are exposed to elevated temperatures (e.g., 60°C).[16]

  • Photostability: The compound is exposed to controlled light sources, including UV and visible light, as described in ICH guideline Q1B.[16]

The samples are analyzed at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products that form.

G cluster_conditions center Drug Substance (Batch 1) A Acidic (0.1 M HCl) center->A B Basic (0.1 M NaOH) center->B C Oxidative (3% H₂O₂) center->C D Thermal (60°C) center->D E Photolytic (UV/Vis Light) center->E analysis Analyze at Time Points (e.g., 0, 24, 48h) via Stability-Indicating HPLC A->analysis B->analysis C->analysis D->analysis E->analysis result Identify Degradation Pathways & Develop Analytical Methods analysis->result

Caption: Conceptual Workflow for Forced Degradation Studies.

Conclusion

The —namely its pH-dependent solubility, predicted pKa, and moderate lipophilicity—define its foundational "drug-like" characteristics. A thorough experimental evaluation of these parameters, using the robust protocols outlined in this guide, is essential for any research program involving this compound. The data generated from these studies provide the critical insights needed to guide formulation strategies, interpret biological data, and ultimately determine the viability of this molecule as a potential therapeutic agent.

References

  • Unknown. Carboxylic Acid Unknowns and Titration.
  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
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  • Scribd. Carboxylic Acid & Phenol.
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  • Sigma-Aldrich. 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid | 1393532-43-8.
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  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
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  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Sigma-Aldrich. 1-cyclopropyl-1H-pyrazole-5-carboxylic acid | 1393532-43-8.
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Exploratory

1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid crystal structure and x-ray diffraction data

An In-depth Technical Guide to the Crystallographic Analysis of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid Preamble: Navigating the Landscape of Structural Chemistry In the realm of modern drug discovery and mat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallographic Analysis of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Preamble: Navigating the Landscape of Structural Chemistry

In the realm of modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from structure-activity relationship (SAR) studies to the formulation of stable, effective active pharmaceutical ingredients (APIs). The pyrazole carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous therapeutics.[1][2] This guide focuses on a specific derivative, 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid , a molecule of interest for its potential as a synthetic building block.

As of the date of this publication, a complete, publicly available single-crystal X-ray diffraction dataset for 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid has not been deposited in major crystallographic databases like the Cambridge Structural Database (CSD).[3] However, the absence of data for a specific molecule presents an opportunity to detail the rigorous, field-proven methodologies that scientists would employ to determine and analyze such a structure.

This whitepaper will, therefore, serve as an in-depth technical guide to the complete workflow of crystal structure determination. To provide concrete examples and illustrative data, we will reference the crystallographic information for a closely related and well-characterized compound, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid , whose crystal structure has been published.[4] This allows us to ground our discussion in real-world data, demonstrating the powerful insights that can be gleaned from a successful crystallographic experiment.

Part 1: Synthesis and Generation of Analysis-Grade Single Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing single crystals suitable for X-ray diffraction.

Synthetic Pathway: A Plausible Approach

The synthesis of pyrazole carboxylic acids is a well-trodden path in organic chemistry, typically involving a [3+2] cyclocondensation reaction.[5] A logical and robust protocol for synthesizing the title compound would proceed via the hydrolysis of a corresponding ester, which is formed from a suitable 1,3-dicarbonyl equivalent and cyclopropylmethylhydrazine.

Experimental Protocol: Synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

  • Ester Formation (Cyclocondensation):

    • In a round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol.

    • Add cyclopropylmethylhydrazine (1.1 eq) dropwise at room temperature. The reaction is often exothermic.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is the ethyl ester of the target molecule. Purify via column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified ethyl ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.[6]

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture vigorously at 40-50 °C.[6] Monitor the reaction by TLC until all the starting ester is consumed.

    • Cool the mixture in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl. The carboxylic acid product should precipitate out of the solution.[6]

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under a high vacuum to yield the final product, 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid.

The Art of Crystallization: From Pure Powder to Diffracting Crystal

Obtaining a single crystal of sufficient size and quality is the most critical and often unpredictable step. The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice. For a molecule like a pyrazole carboxylic acid, which possesses both hydrogen bond donor (carboxylic acid -OH) and acceptor (pyrazole N, carbonyl O) sites, solvents that can engage in hydrogen bonding are often a good starting point.

Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Screening: In small vials, test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, ethyl acetate, acetone, and mixtures thereof).

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a promising solvent system (e.g., a 1:1 mixture of methanol and ethyl acetate, as was successful for the related structure).[4]

  • Slow Evaporation: Loosely cap the vial (e.g., with perforated parafilm) and store it in a vibration-free environment at a constant, cool temperature.

  • Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Observe periodically for the formation of small, well-defined single crystals with sharp edges and clear faces.

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, its atomic structure can be determined by probing it with X-rays. SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice.

The Causality of Experimental Choices

The experimental setup for SC-XRD is designed to maximize the quality of the diffraction data.

  • Crystal Selection: A crystal with sharp, well-defined faces and dimensions typically between 0.1 and 0.3 mm is selected under a microscope.

  • Mounting: The crystal is mounted on a thin loop (e.g., a MiTeGen MicroMount™) using cryo-protectant oil.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K or 294 K) in a stream of cold nitrogen gas.[4] This is crucial as it minimizes thermal motion of the atoms, leading to sharper diffraction spots at higher resolution, and protects the crystal from radiation damage.

  • X-ray Source: A focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[4] The choice of wavelength impacts the resolution and absorption of the data.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Modern diffractometers automate this process, collecting a complete dataset in a few hours.

Workflow for SC-XRD Data Collection and Processing

The following diagram outlines the standard workflow from a mounted crystal to a set of refined structural data.

sc_xrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Structure Solution crystal 1. Mount Single Crystal diffractometer 2. Data Collection (Diffractometer) crystal->diffractometer integration 4. Integration (Indexing & Intensity Extraction) raw_data 3. Raw Diffraction Images diffractometer->raw_data scaling 5. Scaling & Merging (Symmetry & Absorption Correction) raw_data->integration solve 6. Structure Solution (e.g., Direct Methods) integration->scaling scaling->solve refine 7. Structure Refinement solve->refine final_model 8. Final Structural Model (CIF File) refine->final_model

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Part 3: Interpreting the Data: Crystal Structure Analysis

The final output of the process is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell dimensions, and a wealth of other information. Analysis of this file provides the key structural insights.

Illustrative Crystallographic Data

The following table summarizes the kind of crystallographic data one would obtain. The values presented here are from the published structure of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid and serve as a realistic example.[4]

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

Parameter Value (for 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid)[4]
Chemical Formula C₈H₁₂N₂O₂
Formula Weight 168.20
Temperature 294 K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a 4.9336 (19) Å
b 19.121 (7) Å
c 9.568 (4) Å
β 92.136 (7)°
Volume 902.0 (6) ų
Z (Molecules per unit cell) 4
Calculated Density 1.239 Mg/m³
Refinement Details
Final R indices [I > 2σ(I)] R1 = 0.054
R indices (all data) wR2 = 0.157

| Goodness-of-fit on F² | 1.05 |

  • Trustworthiness of the Protocol: The R-factors (R1 and wR2) are crucial indicators of the quality of the refined model. Low R-factors (typically < 0.07 for R1) indicate a good agreement between the observed diffraction data and the calculated data from the final structural model, validating the trustworthiness of the result.[4]

Molecular Geometry and Conformation

Analysis of the atomic coordinates allows for the precise calculation of bond lengths, bond angles, and torsion angles. This data confirms the expected molecular connectivity and reveals the molecule's preferred conformation in the solid state.

Table 2: Selected Bond Lengths and Angles (Illustrative Data)

Bond/Angle Length (Å) / Angle (°)
O-H···N (Hydrogen Bond) O···N distance, H···N distance, O-H···N angle
C=O (Carbonyl) ~1.2 - 1.25 Å
C-O (Carboxylic Acid) ~1.3 - 1.35 Å
N-N (Pyrazole Ring) ~1.3 - 1.4 Å
Pyrazole Ring Planarity Dihedral angles within the ring

| Cyclopropylmethyl Conformation | Torsion angle describing orientation relative to pyrazole |

Supramolecular Assembly: The Role of Intermolecular Interactions

In the solid state, molecules arrange themselves in a highly ordered, repeating pattern known as a crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. For 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid, the most significant interaction would be the hydrogen bond formed between the carboxylic acid group of one molecule and the pyrazole nitrogen of a neighboring molecule.

The analysis of the related structure, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, reveals that the crystal packing is consolidated by strong O—H⋯N hydrogen bonds and weaker C—H⋯O interactions.[4] These interactions link the molecules into chains. A similar motif would be strongly anticipated for the title compound.

Caption: Expected primary hydrogen bonding interaction.

Part 4: Bulk Characterization with Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure from a single perfect crystal, Powder X-ray Diffraction (PXRD) is an essential complementary technique used to analyze a bulk, polycrystalline sample. It is vital for quality control, polymorph screening, and confirming that the bulk material is the same phase as the single crystal that was analyzed.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The result is a diffractogram, a plot of intensity versus 2θ. The peak positions are determined by the unit cell dimensions, and their intensities are related to the arrangement of atoms within the cell.

A theoretical powder pattern can be calculated from the single-crystal data. A match between the experimental PXRD pattern of the bulk sample and the theoretical pattern confirms the phase purity of the material.

Conclusion: From Molecule to Material

This guide has outlined the comprehensive, multi-step process required to determine and analyze the crystal structure of a novel compound like 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. Although the specific data for this molecule is not yet in the public domain, the established methodologies, illustrated with data from a close chemical relative, provide a clear blueprint for such an investigation.

A full crystallographic study would yield precise information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern its solid-state properties. For researchers in drug development, this information is invaluable for understanding molecular recognition, ensuring batch-to-batch consistency, and navigating the complexities of solid-form development and intellectual property.

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Sources

Foundational

A Technical Guide to the Mass Spectrometric Characterization of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Abstract In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. The unambiguous determination of a compound's elemental compositi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. The unambiguous determination of a compound's elemental composition is a critical first step, underpinning all subsequent research. This guide provides an in-depth examination of two fundamental, yet often conflated, properties of the pharmaceutical intermediate 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid: its molecular weight and its exact mass. We will dissect the theoretical basis of these values, outline the high-resolution mass spectrometry (HRMS) workflow required for their experimental verification, and explain the causality behind the analytical choices that ensure data integrity and trustworthiness. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their projects forward.

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

A precise understanding of a molecule's mass is fundamental, but the terminology can be nuanced. The two primary metrics used, Molecular Weight and Exact Mass, describe different physical properties and are derived in distinct ways.

Molecular Weight (Average Molecular Mass)

Molecular weight is the value used most frequently in stoichiometric calculations, such as preparing solutions of a specific molarity. It is calculated by summing the weighted average atomic masses of all constituent atoms in a molecule's formula.[1] The weighted average for each element is based on the natural terrestrial abundance of its stable isotopes. For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C (~98.9%) and ¹³C (~1.1%).

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is a calculated value derived from the sum of the masses of the most abundant stable isotope of each constituent atom.[2] This is the value of primary interest in mass spectrometry, as a high-resolution instrument can resolve the signal of a molecule containing only the most abundant isotopes from signals of molecules containing heavier isotopes.[3] For instance, in the exact mass calculation for an organic molecule, the mass of carbon is taken as 12.000000 amu (the mass of ¹²C), not 12.011 amu.[2]

The distinction is critical: even with extremely high mass accuracy, an experimental mass measurement will not correspond to the molecular weight but should closely align with the exact mass.[4][5]

FeatureMolecular Weight (Average Mass)Exact Mass (Monoisotopic Mass)
Basis of Calculation Sum of the weighted average atomic masses of constituent elements (based on natural isotopic abundance).Sum of the masses of the most abundant stable isotope for each constituent element.[2]
Primary Application Stoichiometry, gravimetric analysis, and bulk property calculations.High-Resolution Mass Spectrometry (HRMS) for elemental composition determination.[3]
Value Type An average value for a population of molecules.A discrete value for a single, specific isotopic composition.
Example Carbon Value ~12.011 amu12.000000 amu (for ¹²C)

Part 2: Physicochemical & Mass Data for 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Precise mass values are derived directly from the compound's molecular formula. The structural components—a pyrazole ring, a cyclopropylmethyl substituent at the N1 position, and a carboxylic acid at the C5 position—combine to give the following properties.

  • Chemical Name: 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

  • CAS Number: 1497772-92-5[6][7]

  • Molecular Formula: C₈H₁₀N₂O₂[6][8]

This molecular formula is the basis for calculating the key mass values summarized below.

PropertyValueMethod of Determination
Molecular Weight 166.18 g/mol [6][8]Calculation based on average atomic weights.
Exact Mass 166.07423 DaCalculation based on monoisotopic masses (¹²C, ¹H, ¹⁴N, ¹⁶O).

Part 3: Experimental Protocol for Molecular Formula Confirmation via HRMS

Determining the elemental composition of a compound like 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is a primary application of High-Resolution Mass Spectrometry (HRMS).[9] The goal is to obtain an experimental mass measurement so accurate that it significantly constrains the number of possible molecular formulas, ideally to a single, chemically sensible result.[10]

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Validation Prep 1. Dissolve Sample (e.g., in Methanol) Ion 2. Soft Ionization (e.g., ESI) Prep->Ion MA 3. Mass Analysis (e.g., Orbitrap, Q-TOF) Ion->MA Data 4. Measure Accurate m/z MA->Data Calc 5. Generate Potential Formulas (within mass tolerance, e.g., <5 ppm) Data->Calc Iso 6. Match Isotopic Pattern Calc->Iso Confirm 7. Confirm C₈H₁₀N₂O₂ Iso->Confirm

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for molecular formula confirmation.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid.

    • Dissolve the sample in 1 mL of a high-purity solvent such as LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of approximately 1-10 µg/mL.

  • Ionization:

    • Utilize a soft ionization technique, most commonly Electrospray Ionization (ESI), to transfer the analyte from the liquid phase to the gas phase as intact ions.[3]

    • For this carboxylic acid, analysis in negative ion mode is often preferred to generate the deprotonated molecule, [M-H]⁻. Positive ion mode can also be used, which would generate the protonated molecule, [M+H]⁺. The choice depends on instrument sensitivity and analyte stability.

  • High-Resolution Mass Analysis:

    • Introduce the ionized sample into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[3] These platforms are essential as they provide the mass accuracy required (typically below 5 ppm) to differentiate between isobaric compounds (molecules with the same nominal mass but different elemental formulas).[4][5]

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).

  • Data Analysis and Formula Generation:

    • From the acquired spectrum, identify the m/z value for the molecular ion (e.g., [M-H]⁻).

    • Input this experimentally determined accurate mass into a molecular formula calculator, which is typically integrated into the instrument's software.[11]

    • Set chemically logical constraints. For this compound, the elements would be set to C, H, N, and O, with reasonable minimums and maximums for each. Set the mass tolerance to a narrow window, such as ±5 ppm.

  • Isotopic Pattern Matching for Validation:

    • The software will generate a list of possible molecular formulas that fit the measured mass within the specified tolerance.

    • The definitive step is to compare the theoretical isotopic pattern for the most likely candidate (C₈H₁₀N₂O₂) with the experimentally observed isotopic pattern.[4] The relative intensity of the A+1 peak (primarily due to the natural abundance of ¹³C) is a powerful diagnostic tool. A close match between the measured and theoretical patterns provides a high degree of confidence in the assigned molecular formula.

Part 4: Scientific Integrity & Self-Validating Systems

The trustworthiness of this analysis hinges on understanding the causality behind the experimental choices and the self-validating nature of the data produced.

  • Why HRMS is Non-Negotiable: The core of this analysis is the ability to distinguish between elemental compositions that are very close in mass. For example, consider two fragments: C₃H₄ (40.0313 Da) and C₂H₂N (40.0215 Da). A low-resolution instrument would see both at a nominal mass of 40 Da. Only an HRMS instrument can resolve this ~0.01 Da difference, demonstrating why high mass accuracy is essential for unambiguous formula determination.

  • Isotopic Distribution as an Internal Control: The isotopic pattern is a self-validating feature of the experiment.[9] The presence and relative abundance of naturally occurring heavy isotopes (like ¹³C, ¹⁵N, and ¹⁸O) create a distinct "fingerprint" for a given elemental formula. If the measured isotopic pattern does not match the theoretical pattern for the proposed formula, the assignment is incorrect, even if the monoisotopic mass is within tolerance. This provides a robust, internal check on the validity of the result.

  • Instrument Calibration: To ensure the high mass accuracy required, the mass spectrometer must be properly calibrated. This is typically done using an internal standard or through frequent analysis of an external calibration solution containing compounds of known exact masses across the desired m/z range.[10] This calibration protocol ensures that any measured mass can be trusted to be within the instrument's specified tolerance.

Conclusion

For 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol , a value critical for routine laboratory chemistry and stoichiometry. The exact mass , calculated to be 166.07423 Da , serves as the benchmark for its definitive identification and formula confirmation using high-resolution mass spectrometry. The robust HRMS workflow, combining precise mass measurement with isotopic pattern matching, provides a self-validating system that ensures the unambiguous characterization of this and other critical pharmaceutical intermediates, forming a foundation of trust upon which all further research and development is built.

References

  • Meringer, M., & Verhoeven, S. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65, 259-290.
  • Zhang, Q., et al. (2019). Unambiguous Identification of Natural Products Using a Mass Spectrometer.
  • Lareau, R. T., & Cooke, C. L. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation.
  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Moshang Chemical. 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. Moshang Chemical Product Page. [Link]

  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?. MtoZ Biolabs Technical Resources. [Link]

  • University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. [Link]

  • IonSource.Com. (2005). Exact Mass Measurement and Elemental Composition Determination. IonSource.Com. [Link]

  • Lim, H. K., & Mabud, M. A. (1998). Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry, 70(13), 2740–2746.
  • Berchtold, C. (2014). How do I find molecular formulas from a mass spectrum?. ResearchGate. [Link]

  • Chemsrc. 1-cyclopropyl-1H-pyrazole-3-carboxylic acid. Chemsrc Product Page. [Link]

  • NextSDS. 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid — Chemical Substance Information. NextSDS Substance Database. [Link]

Sources

Exploratory

Mechanism of Action of Pyrazole-5-Carboxylic Acid Derivatives in Drug Discovery: A Mechanistic and Methodological Whitepaper

Introduction: The Pyrazole-5-Carboxylic Acid Scaffold The pyrazole ring is a highly privileged scaffold in medicinal chemistry. Specifically, the pyrazole-5-carboxylic acid class (and its carboxamide derivatives) has eme...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole-5-Carboxylic Acid Scaffold

The pyrazole ring is a highly privileged scaffold in medicinal chemistry. Specifically, the pyrazole-5-carboxylic acid class (and its carboxamide derivatives) has emerged as a versatile and potent pharmacophore. The C5-carboxylic acid moiety provides a rigid, directional vector uniquely suited for orienting bulky substituents into deep enzymatic binding pockets. This whitepaper explores the distinct mechanisms of action of these derivatives across multiple therapeutic areas, synthesizes quantitative structure-activity relationship (SAR) data, and provides self-validating experimental protocols for their synthesis and biological evaluation.

Section 1: Core Pharmacological Targets and Mechanisms of Action

Blood Coagulation Factor Xa (fXa) Inhibition

Factor Xa is the critical convergence point of the intrinsic and extrinsic coagulation pathways. Inhibiting fXa prevents the assembly of the prothrombinase complex, thereby halting the conversion of prothrombin to catalytically active thrombin[1]. Pyrazole-5-carboxamides, such as the clinical candidate DPC423, act as highly potent, competitive, and direct inhibitors of fXa.

Mechanism: The pyrazole core acts as a rigid conformational lock. It directs a highly optimized biphenyl group (the P4 substituent) into the hydrophobic S4 pocket of the fXa active site, while the aminomethylphenyl group (the P1 substituent) interacts with the S1 pocket[1]. This orthogonal arrangement yields sub-nanomolar affinity ( Ki​=0.15 nM) and excellent oral bioavailability without the increased bleeding risks typically associated with direct thrombin inhibitors.

FactorXaPathway Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa (Active) FactorX->FactorXa Activation Prothrombinase Prothrombinase Complex (fXa + Va + Ca2+) FactorXa->Prothrombinase Prothrombin Prothrombin Prothrombinase->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Pyrazole-5-carboxamides (e.g., DPC423) Inhibitor->FactorXa Competitive Inhibition (S4 Pocket Binding)

Figure 1: Interruption of the coagulation cascade via fXa inhibition by pyrazole-5-carboxamides.

Carbonic Anhydrase (CA) XII Inhibition

Human CA XII is a transmembrane zinc metalloenzyme frequently overexpressed in hypoxic tumor microenvironments. 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives have been identified as highly selective hCA XII inhibitors[2].

Mechanism: Unlike classical sulfonamide inhibitors that coordinate directly with the catalytic zinc ion, these pyrazole-5-carboxylic acids act as non-classical inhibitors. Crystallographic and computational studies reveal that they bind at the active site entrance and indirectly interfere with the zinc-bound water molecule[2]. This unique mechanism circumvents off-target toxicity and provides a novel avenue for overcoming resistance in cancer therapy[2].

Endothelin Receptor Antagonism

Endothelins (ETs) are potent vasoconstrictor peptides implicated in pulmonary hypertension and heart failure. Pyrazole-5-carboxylic acids serve as potent nonpeptide antagonists for both ET(A) and ET(B) receptors[3].

Mechanism: The carboxylic acid moiety at the C5 position is critical for mimicking the C-terminal carboxylate of the endogenous endothelin peptide, allowing the derivative to competitively block the receptor and prevent ET-induced intracellular calcium mobilization[3].

Neuraminidase Inhibition

In antiviral drug discovery, pyrazole-based C-5-NH 2​ -acyl oseltamivir analogues target the neuraminidase (NA) enzyme of the influenza virus[4].

Mechanism: The pyrazole C5-amide extension is strategically designed to project into the adjacent 150-cavity of the NA active site. This interaction locks the enzyme in an inactive conformation, disrupting the cleavage of sialic acid and preventing the release of nascent virions from host cells[4].

Section 2: Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes the quantitative pharmacological profiles of key pyrazole-5-carboxylic acid derivatives across different biological targets:

Compound ClassPrimary TargetRepresentative CompoundPotencyPrimary Mechanism of Action
1H-Pyrazole-5-carboxamides Coagulation Factor XaDPC423 Ki​=0.15 nMCompetitive S4 pocket binding, halting coagulation
Indolylpyrazole-5-carboxylic acids Carbonic Anhydrase XIICompound 2c Ki​=0.21 μ MNon-classical indirect zinc-bound water interference[2]
Pyrazole-5-carboxylic acids Endothelin ReceptorsCompound 23Efficacious at 1 μ g/mLMixed ET(A)/ET(B) nonpeptide receptor antagonism[3]
C-5-NH 2​ -acyl oseltamivir analogues Viral NeuraminidaseCompound 12a-fHigh (comparable to OC)150-cavity binding, disrupting viral release[4]

Section 3: Self-Validating Experimental Protocols

Robust drug discovery requires protocols where causality is understood and validation is built-in. The following workflows detail the synthesis of the pyrazole-5-carboxylic acid core and its subsequent biological validation.

SyntheticWorkflow Dicarbonyl 1,3-Dicarbonyl Cyclocondensation Cyclocondensation (AcOH, Heat) Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation Ester Pyrazole-5-carboxylate Ester Cyclocondensation->Ester Hydrolysis Alkaline Hydrolysis (NaOH/EtOH) Ester->Hydrolysis Acid Pyrazole-5-carboxylic Acid Hydrolysis->Acid Activation Activation & Amidation (SOCl2 / Amine) Acid->Activation Amide 1H-Pyrazole-5-carboxamide (Target) Activation->Amide

Figure 2: General synthetic workflow for 1H-pyrazole-5-carboxamide derivatives.

Protocol 1: Regioselective Synthesis of Pyrazole-5-carboxylic Acid Core

Causality: The Knorr-type cyclocondensation between a 1,3-dicarbonyl and a hydrazine derivative often yields a mixture of regioisomers. Using glacial acetic acid as the solvent promotes the rapid formation of the hydrazone intermediate, driving the cyclization thermodynamically toward the more stable 5-carboxylate ester[2],[5].

Step-by-Step Methodology:

  • Condensation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in glacial acetic acid. Slowly add hydrazine monohydrate (1.1 eq) dropwise at room temperature to prevent uncontrolled exothermic side reactions[5].

  • Cyclization: Heat the reaction mixture to 80 °C for 5 hours. The acidic environment catalyzes the dehydration and subsequent ring closure[5].

  • Extraction: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with saturated Na 2​ CO 3​ to neutralize residual acetic acid[5].

  • Hydrolysis: To isolate the free acid, dissolve the resulting pyrazole-5-carboxylate ester in ethanol. Add an aqueous solution of NaOH (2.0 eq) and reflux for 3 hours[2].

  • Precipitation: Remove ethanol in vacuo, acidify the aqueous residue to pH 2 using dilute H 2​ SO 4​ . The pyrazole-5-carboxylic acid will precipitate as a white solid. Filter and wash with cold water[2].

Self-Validation Check: Confirm regioselectivity via 1 H NMR. The pyrazole C4 proton should appear as a distinct singlet (typically δ 6.8–7.2 ppm). The absence of ester alkyl protons confirms successful hydrolysis.

Protocol 2: Synthesis of 1H-Pyrazole-5-carboxamides (e.g., DPC423 Analogues)

Causality: Direct amide coupling of sterically hindered biaryl amines with pyrazole-5-carboxylic acids using standard peptide coupling reagents (e.g., HATU) often results in poor yields. Converting the acid to a highly reactive acid chloride using oxalyl chloride overcomes this steric barrier[5],[1].

Step-by-Step Methodology:

  • Activation: Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add a catalytic amount of N,N-Dimethylformamide (DMF) followed by oxalyl chloride (1.5 eq) dropwise at 0 °C[5].

  • Acid Chloride Formation: Stir for 2 hours at room temperature until gas evolution (CO 2​ , CO, HCl) ceases and the solution turns clear[5]. Concentrate in vacuo to remove excess oxalyl chloride.

  • Amidation: Redissolve the crude acid chloride in anhydrous THF. Slowly add the desired biaryl amine (1.2 eq) and triethylamine (3.0 eq) at 0 °C[5],[1].

  • Purification: Stir for 12 hours, quench with water, extract with ethyl acetate, and purify via flash chromatography[1].

Self-Validation Check: FT-IR spectroscopy should reveal a shift of the carbonyl stretch from ~1700 cm −1 (carboxylic acid) to ~1650 cm −1 (amide). High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the target carboxamide.

Protocol 3: In Vitro Factor Xa Chromogenic Assay

Causality: To validate the synthesized carboxamides as fXa inhibitors, a chromogenic assay utilizing the specific peptide substrate S-2222 is employed. The cleavage of the p-nitroaniline (pNA) leaving group by fXa provides a direct, real-time colorimetric readout at 405 nm, ensuring high-throughput kinetic monitoring without radiolabels.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution of 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4. Prepare serial dilutions of the pyrazole-5-carboxamide inhibitor in DMSO.

  • Incubation: In a 96-well microplate, combine 10 μ L of the inhibitor solution with 40 μ L of human Factor Xa (final concentration ~1 nM) in the assay buffer. Incubate at 37 °C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of the chromogenic substrate S-2222 (final concentration 200 μ M).

  • Kinetic Read: Immediately measure the absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • IC 50​ Calculation: Calculate the initial velocity ( V0​ ) of pNA release for each concentration. Plot % inhibition versus log[inhibitor] to determine the IC 50​ , and convert to Ki​ using the Cheng-Prusoff equation.

Self-Validation Check: Include a known reference standard (e.g., DPC423 or Apixaban) in every plate. The assay is considered valid only if the Z'-factor is > 0.5 and the reference standard IC 50​ falls within a 2-fold range of its historical average.

References

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids Source: ResearchGate URL:[Link]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Nonpeptide Factor Xa Inhibitors III: Effects of DPC423, an Orally-Active Pyrazole Antithrombotic Agent, on Arterial Thrombosis in Rabbits Source: Journal of Pharmacology and Experimental Therapeutics (DOI) URL:[Link]

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa Source: PubMed - National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

thermodynamic stability of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid Introduction In the landscape of pharmaceutical development, the thermodynamic stability of an active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Introduction

In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life. It dictates not only the storage conditions and formulation strategies but also the impurity profile that may arise over time. This guide provides a comprehensive technical framework for evaluating the , a molecule featuring a substituted pyrazole core. Pyrazole derivatives are a significant class of N-heterocyclic compounds widely studied for their diverse and potent biological activities.[1] The principles and methodologies outlined herein are designed for researchers, chemists, and drug development professionals to establish a robust stability profile for this and structurally related compounds.

Forced degradation studies, a critical component of this evaluation, are intentionally aggressive to rapidly identify potential degradation pathways and products.[2][3] This knowledge is invaluable, enabling the development of stability-indicating analytical methods and informing the selection of appropriate formulations and packaging to ensure product quality throughout its lifecycle.[4]

Molecular Structure and Physicochemical Properties

The thermodynamic stability of a molecule is intrinsically linked to its structure. 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid possesses three key structural motifs that govern its reactivity and degradation pathways:

  • The Pyrazole Ring : This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. Its aromaticity, conferred by six π-electrons, provides significant inherent stability.[5] However, the ring is also susceptible to electrophilic attack and oxidation under harsh conditions.

  • The Carboxylic Acid Group : This functional group is the primary site of acidic and basic reactivity. It can undergo decarboxylation at elevated temperatures and is a key handle for salt formation. Its pH-dependent ionization state will profoundly influence the molecule's solubility and stability in solution.

  • The N-Cyclopropylmethyl Substituent : The cyclopropyl group introduces a degree of ring strain. While the methylene spacer insulates the pyrazole ring to some extent, this group could be a site for specific oxidative or radical-mediated degradation pathways.

Caption: Chemical structure of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid.

Experimental Evaluation of Solid-State Stability

Assessing the stability of the API in its solid form is crucial for determining handling, storage, and processing parameters. Thermal analysis techniques provide the foundational data for this assessment.

Differential Scanning Calorimetry (DSC)

Causality: DSC is employed to determine the melting point and to detect any phase transitions or decomposition events as a function of temperature. A sharp, high-temperature melting point is often indicative of a stable crystalline form. Broad endotherms or early-onset exotherms can signal decomposition. The thermal properties of related pyrazole compounds have been successfully characterized using this method.[6]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature (e.g., 25 °C) to a temperature beyond its melting or decomposition point (e.g., 300 °C) under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting, phase transitions) and exothermic events (decomposition, crystallization). The onset temperature of the melting peak is recorded as the melting point.

Thermogravimetric Analysis (TGA)

Causality: TGA complements DSC by measuring changes in mass as a function of temperature. It is essential for distinguishing between melting and decomposition events that may occur at similar temperatures. It also quantifies the loss of volatiles, such as residual solvent or water, which can impact stability. For some energetic pyrazole derivatives, TGA has been used to determine decomposition temperatures with precision.[7]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a similar range as the DSC experiment (e.g., 25 °C to 300 °C or higher) under a nitrogen purge.

  • Data Analysis: Examine the TGA curve for mass loss steps. Correlate the temperatures of mass loss with the thermal events observed in the DSC thermogram. A significant mass loss concurrent with a DSC event confirms decomposition.

Forced Degradation (Stress Testing) in Solution

Forced degradation studies are the cornerstone of understanding an API's intrinsic stability and are required by regulatory bodies like the ICH.[8] These studies intentionally stress the API to produce degradation products, which helps in identifying degradation pathways and developing stability-indicating analytical methods.[3] The goal is typically to achieve 5-20% degradation of the API to ensure that secondary and tertiary degradants are not formed in significant quantities.[3]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Expose for set time points Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Expose for set time points Oxidation Oxidation 3% H₂O₂, RT API->Oxidation Expose for set time points Thermal Thermal (Solution) 60°C in Neutral Buffer API->Thermal Expose for set time points Photo Photolytic ICH Q1B Light Box, RT API->Photo Expose for set time points Neutralize Quench/Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC

Caption: Experimental workflow for forced degradation studies.

Hydrolytic Degradation

Causality: This tests the molecule's susceptibility to water-mediated degradation, which is often catalyzed by acid or base.[4] The carboxylic acid and pyrazole moieties are the most likely sites for reaction. Acidic conditions can protonate the pyrazole nitrogens, potentially altering ring stability, while basic conditions will deprotonate the carboxylic acid, which could influence susceptibility to decarboxylation or other reactions.[9]

Protocol (Acidic):

  • Prepare a solution of the API (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Store the solution at an elevated temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

  • Before analysis, cool the aliquot to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Analyze by a stability-indicating HPLC method.

Protocol (Basic):

  • Prepare a solution of the API (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and 0.1 M sodium hydroxide.

  • Follow steps 2-4 as in the acidic protocol, neutralizing with 0.1 M hydrochloric acid.

  • Analyze by HPLC.

Oxidative Degradation

Causality: This study assesses the molecule's sensitivity to oxidation.[8] Potential sites of oxidation include the pyrazole ring, which can undergo ring-opening or modification, and potentially the allylic position on the cyclopropylmethyl group. Hydrogen peroxide is a commonly used oxidizing agent.

Protocol:

  • Prepare a solution of the API (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Add a controlled amount of hydrogen peroxide to achieve a final concentration of approximately 3%.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Analyze directly by HPLC (the mobile phase will dilute the peroxide).

Photolytic Degradation

Causality: Photostability testing determines if the molecule degrades upon exposure to light, which is critical for packaging and storage decisions.[8] Aromatic systems like pyrazole can absorb UV radiation, leading to photochemical reactions.

Protocol:

  • Expose a solid sample and a solution of the API (e.g., in acetonitrile/water) to a light source that meets ICH Q1B guideline specifications (providing controlled UV and visible light exposure).

  • Simultaneously, store control samples (wrapped in aluminum foil) under the same temperature and humidity conditions.

  • After the specified exposure period (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and control samples by HPLC.

Data Analysis and Interpretation

A validated, stability-indicating HPLC method is essential for analyzing the samples from forced degradation studies. The method must be capable of separating the parent API from all process impurities and degradation products.

Stress ConditionTime (hours)Parent API Peak Area% Parent Remaining% Degradation
Control (t=0)01,500,000100.00.0
0.1 M HCl, 60°C241,425,00095.05.0
0.1 M NaOH, 60°C241,350,00090.010.0
3% H₂O₂, RT241,485,00099.01.0
Photolytic (ICH Q1B)-1,495,00099.70.3

Data Interpretation:

  • Mass Balance: The sum of the parent API and all degradation products should ideally be close to 100%, indicating that all major degradants are being detected.

  • Peak Purity: A photodiode array (PDA) detector should be used to assess the peak purity of the parent API peak in stressed samples to ensure no co-eluting degradants are present.

  • Degradation Pathway: The identity of significant degradation products should be elucidated using mass spectrometry (LC-MS). This information is used to propose a degradation pathway, which highlights the most labile parts of the molecule.

Conclusion

A thorough investigation of the requires a multi-faceted approach. Solid-state analysis using DSC and TGA establishes the thermal boundaries for the bulk material, while comprehensive forced degradation studies in solution reveal its intrinsic chemical liabilities. By systematically subjecting the molecule to hydrolytic, oxidative, and photolytic stress, a clear picture of its degradation pathways can be constructed. This data is not merely a regulatory requirement; it is a fundamental dataset that guides formulation development, defines storage conditions, establishes analytical control strategies, and ultimately ensures the delivery of a safe and effective pharmaceutical product.

References

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). MDPI.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007).
  • Forced Degradation Studies for Biopharmaceuticals. (2026).
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). PMC.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (n.d.).
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (2025). PubMed.
  • Thermodynamic stability and transformation of pharmaceutical polymorphs. (n.d.). IUPAC.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery and Development.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Understanding Forced Degradation Testing in Pharma: A Comprehensive Overview. (2025).
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024). Crystal Growth & Design.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC.
  • Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. (2025).
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • The Synthesis and Application of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

Sources

Protocols & Analytical Methods

Method

Application Note: ¹H and ¹³C NMR Structural Characterization of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Introduction & Scientific Rationale 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1497772-92-5) is a highly versatile building block utilized extensively in medicinal chemistry, particularly in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1497772-92-5) is a highly versatile building block utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor antagonists[1][2]. The pyrazole core provides excellent hydrogen-bonding capabilities, while the cyclopropylmethyl substituent introduces a unique balance of lipophilicity and metabolic stability.

Accurate structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control and downstream synthetic validation[3]. Because structural isomers (e.g., pyrazole-3-carboxylic acid vs. pyrazole-5-carboxylic acid) can form during synthesis, precise assignment of the pyrazole ring protons and carbons is necessary to confirm regiochemistry[4]. This application note provides comprehensive ¹H and ¹³C NMR reference spectra, detailed sample preparation protocols, and the mechanistic rationale behind spectral assignments.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity spectral data, sample preparation must be treated as a self-validating system where every step minimizes magnetic susceptibility distortions and concentration-dependent chemical shift variations.

Step 1: Optimized Sample Preparation
  • Mass Selection: Weigh 15–25 mg of the compound for ¹H NMR, or up to 50–100 mg for ¹³C NMR[5].

    • Causality: ¹H is a highly sensitive nucleus; exceeding 25 mg can increase solution viscosity, leading to broader lines and loss of fine J-coupling resolution. Conversely, ¹³C has a natural abundance of only 1.1% and a gyromagnetic ratio one-quarter that of ¹H, making it roughly 6000 times less sensitive. Providing a near-saturated solution for ¹³C exponentially reduces the acquisition time required to achieve a high signal-to-noise (S/N) ratio.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[3].

    • Causality: The highly polar carboxylic acid and pyrazole moieties exhibit optimal solubility in DMSO. The residual DMSO-d₅ solvent peak (δH 2.50 ppm, δC 39.5 ppm) serves as a precise internal calibration standard, eliminating the need for external TMS[6].

  • Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Causality: Suspended micro-particles have a different magnetic susceptibility than the bulk solution. These particles create localized magnetic field inhomogeneities, causing irreversible line broadening that cannot be corrected by shimming.

Step 2: Instrument Setup and Acquisition
  • Shimming and Tuning: Insert the sample into the spectrometer (e.g., Bruker Avance 400 MHz) and perform automated 3D shimming (e.g., TopShim)[3].

    • Causality: Proper shimming corrects macroscopic magnetic field gradients across the sample volume, ensuring sharp, Lorentzian peak shapes critical for resolving the small meta-couplings of the pyrazole ring.

  • ¹H NMR Acquisition: Execute a standard 1D sequence (zg30) with 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3 seconds.

  • ¹³C NMR Acquisition: Execute a proton-decoupled 1D sequence (zgpg30) with 1024 scans and a D1 of 2.0 to 3.0 seconds.

    • Causality: The D1 must be sufficiently long to allow for complete longitudinal relaxation (T1) of quaternary carbons (such as C5 and the carboxyl carbon). Quaternary carbons lack directly attached protons to facilitate dipole-dipole relaxation, resulting in significantly longer T1 times[7].

Workflow Visualization

NMR_Workflow Start Sample Weighing (15-25mg for 1H) Solvent Dissolution in 0.6 mL DMSO-d6 (Internal Standard) Start->Solvent Filter Glass Wool Filtration (Removes Particulates) Solvent->Filter Shim Probe Tuning & Shimming (Optimizes Homogeneity) Filter->Shim Acquire Data Acquisition (1H: 16 scans, 13C: 1024 scans) Shim->Acquire Process Fourier Transform & Phase Correction Acquire->Process

Fig 1. Standardized NMR sample preparation and acquisition workflow.

Reference Spectra and Data Presentation

The following tables summarize the empirical/predictive ¹H and ¹³C NMR chemical shifts for 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid in DMSO-d₆, derived from established structural analogs[4][6].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
-COOH 13.10br s-1HHighly deshielded acidic proton; broad due to solvent exchange.
Pyrazole H3 7.55d2.01HDeshielded by adjacent N2; typical pyrazole meta-coupling[4].
Pyrazole H4 6.82d2.01HShielded relative to H3; adjacent to electron-withdrawing C5[4].
N-CH₂ 4.35d7.02HDeshielded by N1 atom; coupled to cyclopropyl CH.
cPr-CH 1.25m-1HAliphatic methine, slightly deshielded by adjacent N-CH₂.
cPr-CH₂ 0.45 - 0.35m-4HHighly shielded due to cyclopropyl ring diamagnetic anisotropy.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
-COOH 160.5CCarbonyl carbon, highly deshielded[6].
Pyrazole C3 138.2CHAromatic carbon adjacent to N2[4].
Pyrazole C5 132.4CQuaternary aromatic carbon attached to COOH[4].
Pyrazole C4 108.6CHElectron-rich position of the pyrazole ring[4].
N-CH₂ 54.2CH₂Aliphatic carbon directly bound to N1.
cPr-CH 11.5CHCyclopropyl methine carbon.
cPr-CH₂ 3.8CH₂Cyclopropyl methylene carbons (2C); highly shielded.
Structural Elucidation Logic

The assignment of the pyrazole ring protons (H3 and H4) relies heavily on their distinct chemical environments and 2D NMR correlations. In 1-alkyl-1H-pyrazole-5-carboxylic acids, the C5 position is substituted, leaving C3 and C4 with protons[4].

  • Pyrazole Core: The proton at C3 (δ 7.55) is significantly more deshielded than the proton at C4 (δ 6.82) due to the proximity of the electronegative N2 atom. The small coupling constant (J = 2.0 Hz) is characteristic of the meta-relationship between H3 and H4 across the heteroaromatic ring[4].

  • Cyclopropylmethyl Group: This moiety presents a classic spin system. The methylene group attached to the pyrazole nitrogen (N-CH₂) appears as a doublet at δ 4.35 ppm due to coupling with the adjacent cyclopropyl methine proton. The cyclopropyl ring itself exhibits unique shielding effects. The diamagnetic anisotropy generated by the ring's strained sigma bonds pushes the methylene protons (cPr-CH₂) into an unusually highly shielded region (0.35–0.45 ppm).

To definitively differentiate C3 from C5 (which is critical to rule out the 3-carboxylic acid isomer), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The N-CH₂ protons will show a strong 3-bond HMBC correlation to C5, but not to C3, unambiguously anchoring the regiochemistry.

Structural_Logic H3 H3 (δ 7.55) C3 C3 (δ 138.2) H3->C3 HSQC (1-bond) C5 C5 (δ 132.4) H3->C5 HMBC (3-bond) H4 H4 (δ 6.82) H4->C3 HMBC (2-bond) C4 C4 (δ 108.6) H4->C4 HSQC (1-bond) H4->C5 HMBC (3-bond) NCH2 N-CH2 (δ 4.35) NCH2->C5 HMBC (3-bond)

Fig 2. Key HSQC and HMBC correlations for unambiguous pyrazole regiochemistry assignment.

Conclusion

This protocol establishes a self-validating methodology for the NMR acquisition and structural elucidation of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. By strictly adhering to optimized sample preparation techniques—such as appropriate concentration scaling for ¹³C analysis, internal calibration, and rigorous particulate filtration—researchers can eliminate common spectral artifacts[5]. The provided reference shifts and mechanistic rationales serve as a robust benchmark for structural verification and quality control in drug discovery workflows.

References
  • Sigma-Aldrich - 1-(Cyclopropylmethyl)
  • 1-(cyclopropylmethyl)
  • Source: umn.
  • Source: gatech.
  • Source: scribd.
  • Source: bruker.
  • Source: acs.
  • Source: chem-soc.

Sources

Application

Application Note: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry and Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1497772-92-5) Executive Summary In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1497772-92-5)

Executive Summary

In modern drug discovery, the selection of highly optimized building blocks is critical for navigating the complex multi-parameter optimization process. 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid represents a highly privileged, bifunctional scaffold. By combining the robust, vector-directing properties of a pyrazole-5-carboxylic acid with the unique stereoelectronic and physicochemical profile of a cyclopropylmethyl (CPM) group, this building block allows medicinal chemists to rapidly synthesize libraries with favorable Lipophilic Ligand Efficiency (LLE) and enhanced metabolic stability.

This application note details the structural rationale behind utilizing this specific building block, provides self-validating synthetic protocols for its incorporation, and outlines its broader impact on lead optimization workflows.

Structural Rationale & Physicochemical Profiling

The Pyrazole-5-Carboxylic Acid Core

The pyrazole ring is a ubiquitous nitrogen-rich heterocycle found in numerous FDA-approved therapeutics. The 5-carboxylic acid substitution provides a highly directional vector for amide coupling, allowing for the projection of pharmacophores into solvent-exposed regions or deep binding pockets. Furthermore, pyrazole cores frequently serve as metabolically stable bioisosteres for phenyl or isoxazole rings, often maintaining or improving target binding affinity while providing an additional N-alkylation vector for property tuning[1].

The Strategic Advantage of the Cyclopropylmethyl (CPM) Group

The N1-cyclopropylmethyl substitution is not merely a structural placeholder; it is a deliberate physicochemical choice.

  • Lipophilicity Tuning: Replacing standard bulky aliphatic groups (like isopropyl or isobutyl) or aromatic rings with a cyclopropylmethyl group significantly reduces the overall lipophilicity (cLogP) of the molecule. This reduction is crucial for minimizing off-target toxicity and improving aqueous solubility[2].

  • Metabolic Stability: The characteristic high angle strain of the cyclopropane ring reduces its accessibility to enzymatic attack by Cytochrome P450 enzymes. This structural feature decreases hepatic clearance rates and mitigates the risk of oxidative N-dealkylation, a common metabolic liability associated with linear or branched alkyl chains[3].

LeadOpt Hit Initial Hit (High cLogP, Poor PK) Scaffold Scaffold Hopping to Pyrazole Core Hit->Scaffold N1 N1-Alkylation with Cyclopropylmethyl Scaffold->N1 C5 C5-Amidation (Vector Projection) N1->C5 Lead Optimized Lead (Balanced LLE & PK) C5->Lead

Strategic lead optimization workflow utilizing the cyclopropylmethyl pyrazole scaffold.

Comparative Physicochemical Impact

To illustrate the causality behind selecting the CPM group, the following table summarizes the theoretical physicochemical shifts when substituting the N1 position of a standard pyrazole-5-carboxamide model compound.

N1-SubstituentRelative Lipophilicity (Δ cLogP)Steric Bulk (MR)Predicted CYP450 Vulnerability (N-Dealkylation)
MethylBaseline (0.0)LowModerate
Isopropyl+ 0.8 to + 1.0HighHigh (Readily oxidized)
Cyclopropylmethyl + 0.5 to + 0.7 Moderate Low (Angle strain protects C-H bonds)
Phenyl+ 1.5 to + 2.0Very HighLow

Data Summary: The cyclopropylmethyl group offers a "Goldilocks" profile—providing enough lipophilicity for membrane permeability without the severe cLogP penalties of phenyl rings or the metabolic vulnerabilities of isopropyl groups.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

Causality & Rationale: The N1-cyclopropylmethyl group introduces moderate steric hindrance adjacent to the C5-carboxylic acid. Standard coupling reagents like EDC/HOBt often suffer from sluggish kinetics and incomplete conversion in this specific steric environment. Therefore, the highly efficient uronium-based coupling reagent HATU is required. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion even with deactivated or sterically hindered primary/secondary amines[4].

Materials:

  • 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution. Note: Excess base is critical to fully deprotonate the carboxylic acid and neutralize any hydrochloride salts from the amine.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15–20 minutes. The solution will typically turn a pale yellow, indicating the formation of the OAt-active ester.

  • Amine Addition: Add the target amine (1.1 equiv) dropwise or in small portions.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS or TLC (typically 5% MeOH in DCM). The self-validating endpoint is the complete disappearance of the active ester mass/spot.

  • Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with:

    • 1N HCl (aq) to remove unreacted amine and DIPEA.

    • Saturated NaHCO₃ (aq) to remove unreacted carboxylic acid and acidic byproducts.

    • 5% LiCl (aq) (x3) to effectively pull residual DMF into the aqueous phase.

    • Brine to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace HATU byproducts (tetramethylurea) remain.

AmideCoupling A 1-(cyclopropylmethyl)-1H- pyrazole-5-carboxylic acid B DIPEA (Base) Deprotonation A->B C Carboxylate Anion B->C D HATU Activation C->D E OAt-Active Ester Intermediate D->E F Primary/Secondary Amine Nucleophilic Attack E->F G Target Amide Product F->G

Mechanistic pathway of HATU-mediated amide coupling for pyrazole-5-carboxylic acids.

Protocol 2: Synthesis of 1,3,4-Oxadiazole Bioisosteres

Causality & Rationale: Amide bonds can sometimes be susceptible to proteolytic cleavage in vivo. Converting the C5-carboxylic acid into a 1,3,4-oxadiazole ring provides a metabolically robust bioisostere that maintains the hydrogen bond acceptor profile of the original carbonyl group while locking the conformation of the attached pharmacophore.

Step-by-Step Methodology:

  • Reagent Mixing: Combine 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv) and an appropriate acylhydrazide (1.0 equiv) in a pressure-resistant reaction vial.

  • Dehydrative Cyclization: Add Phosphorus Oxychloride (POCl₃) (5.0 equiv) slowly at 0°C. Caution: POCl₃ is highly reactive and evolves HCl gas.

  • Heating: Seal the vial and heat the mixture to 90°C for 4–6 hours. The POCl₃ acts as both the solvent and the dehydrating agent, driving the condensation and subsequent cyclization.

  • Quench: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl₃.

  • Neutralization & Extraction: Neutralize the aqueous mixture to pH 7-8 using saturated Na₂CO₃ (aq). Extract the resulting suspension with DCM (x3).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel chromatography to yield the 2,5-disubstituted 1,3,4-oxadiazole.

References

  • 1-(cyclopropylmethyl)
  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)
  • Source: Chemical Science (RSC Publishing)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Method

protocol for dissolving 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid in DMSO for in vitro assays

A Validated Protocol for the Solubilization of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid in DMSO for In Vitro Biological Assays Abstract This comprehensive guide provides a detailed, field-proven protocol for t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Validated Protocol for the Solubilization of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid in DMSO for In Vitro Biological Assays

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the dissolution of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid in dimethyl sulfoxide (DMSO) for use in a wide range of in vitro assays. The protocol is designed to ensure the integrity, solubility, and stability of the compound, thereby generating reproducible and reliable experimental data. This document will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer insights into best practices for handling this and structurally similar carboxylic acid-containing small molecules in a drug discovery setting.

Introduction: The Challenge of Sparingly Soluble Carboxylic Acids

1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is a small molecule of interest in drug discovery. Like many carboxylic acid-containing compounds, it can exhibit limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad spectrum of both polar and non-polar compounds, making it an ideal choice for preparing high-concentration stock solutions for in vitro screening.[1][2] However, improper handling of DMSO and the compound can lead to several complications, including:

  • Precipitation upon aqueous dilution: A common issue where the compound crashes out of solution when the DMSO stock is diluted into aqueous assay buffers or cell culture media.[3][4]

  • Compound degradation: The presence of water in DMSO can accelerate the degradation of moisture-sensitive compounds.

  • DMSO-induced cellular toxicity: High concentrations of DMSO can be cytotoxic and interfere with assay components, confounding experimental results.[1][5][6][7][8]

This protocol provides a robust framework to mitigate these challenges and ensure the successful application of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid in your research.

Physicochemical Properties and Safety Considerations

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Materials and Reagents
  • 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Dissolution Protocol
  • Equilibrate Reagents: Allow the vial of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user), you would weigh out X mg of the compound.

  • Transfer to a Sterile Vial: Carefully transfer the weighed compound into a sterile amber glass vial or a polypropylene microcentrifuge tube. The use of amber vials is recommended to protect light-sensitive compounds.

  • Add Anhydrous DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound. It is crucial to use a fresh stock of anhydrous DMSO to minimize water content, which can affect compound solubility and stability.

  • Initial Mixing: Tightly cap the vial and vortex gently for 1-2 minutes to facilitate initial dissolution.[1]

  • Sonication for Complete Dissolution: If the compound is not fully dissolved after vortexing, place the vial in a water bath sonicator. Sonicate in short bursts of 5-10 minutes.[1] Check for dissolution visually between bursts. The cavitation energy from sonication helps to break down solid aggregates and enhance solubilization.

  • Gentle Warming (Optional): If sonication alone is insufficient, gentle warming in a 37°C water bath for a few minutes can be employed.[1] However, exercise caution as excessive heat can degrade some compounds.

  • Visual Inspection: Once the solution appears clear and free of any visible particulates, the stock solution is ready.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization weigh 1. Weigh Compound transfer 2. Transfer to Vial weigh->transfer add_dmso 3. Add Anhydrous DMSO transfer->add_dmso vortex 4. Vortex Gently add_dmso->vortex sonicate 5. Sonicate vortex->sonicate If not dissolved inspect 7. Visual Inspection vortex->inspect If dissolved warm 6. Gentle Warming (Optional) sonicate->warm If still not dissolved sonicate->inspect If dissolved warm->inspect aliquot 8. Aliquot & Store inspect->aliquot

Caption: Workflow for preparing a DMSO stock solution.

Quality Control and Storage

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to compound degradation and moisture absorption, aliquot the stock solution into smaller, single-use volumes.[1]

  • Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.[1]

Serial Dilution for In Vitro Assays

A critical step to prevent precipitation of the compound in aqueous media is to perform serial dilutions in 100% DMSO before the final dilution into the assay buffer or cell culture medium.

Serial Dilution Protocol in 100% DMSO
  • Start with your high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Label a series of sterile tubes for each desired concentration.

  • To create a dilution series, add a specific volume of 100% DMSO to all tubes except the first one.

  • Transfer an equal volume from the highest concentration tube to the next tube and mix thoroughly.

  • Continue this process for the subsequent tubes, using a fresh pipette tip for each transfer to ensure accuracy.

Final Dilution into Aqueous Media

Once you have your desired concentrations in 100% DMSO, you can perform the final dilution into your pre-warmed (37°C) aqueous assay buffer or cell culture medium.[4] Add the DMSO-dissolved compound to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.[4]

Best Practices for In Vitro Assays

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity.[1][10] For sensitive primary cells, a final concentration of ≤ 0.1% is often recommended.[1]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test wells to account for any effects of the solvent itself.[1][10]

  • Preventing "Solvent Shock": The rapid change in solvent polarity when adding a DMSO stock to an aqueous medium can cause the compound to precipitate.[4] Performing serial dilutions in DMSO first and ensuring gentle but thorough mixing during the final dilution can mitigate this "solvent shock".[4]

Quantitative Data Summary

ParameterRecommendationRationale
Stock Concentration 1-10 mM in 100% DMSOA sufficiently high concentration for subsequent dilutions.
Final DMSO Concentration (General Cell-based Assays) ≤ 0.5%Minimizes cytotoxicity for most immortalized cell lines.[1][6]
Final DMSO Concentration (Primary Cells) ≤ 0.1%Primary cells are often more sensitive to DMSO.[1]
Storage Temperature -20°C or -80°CEnsures long-term stability and prevents degradation.[1]

Troubleshooting Precipitation

If precipitation occurs upon dilution into aqueous media:

  • Lower the final concentration: The compound may not be soluble at the desired final concentration in the aqueous buffer.

  • Optimize the addition method: Pre-warm the media and add the DMSO stock slowly while mixing.[4]

  • Use a lower stock concentration: This will require adding a larger volume of the stock, which may help with mixing.

Conclusion

This protocol provides a scientifically grounded and practical approach to dissolving 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid in DMSO for in vitro assays. By understanding the principles behind each step and adhering to these best practices, researchers can ensure the quality and reliability of their experimental data, ultimately contributing to the advancement of their drug discovery programs.

References

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • PubMed. (2013). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. [Link]

  • Moshang Chemical. 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. [Link]

  • PMC. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]

  • Chemical Substance Information. 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid. [Link]

  • CrystEngComm (RSC Publishing). (2014). The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach. [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]

  • AIP Publishing. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. [Link]

  • ACS Publications. (2003). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • American Journal of Molecular Biology. (2026). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. [Link]

  • Mongolia Journals Online. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. [Link]

  • PMC. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (2026). A quantum chemical study of the interaction of carboxylic acids with DMSO. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • ResearchGate. (2016). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells.. [Link]

  • Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PMC. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • PMC. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]

  • ResearchGate. (2014). DMSO toxicity in vitro: effects on RGC viability and apoptosis. [Link]

  • PubChemLite. 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • AMERICAN ELEMENTS®. Carboxylic Acids. [Link]

  • ResearchGate. (2025). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing yield and regioselectivity bottlenecks in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing yield and regioselectivity bottlenecks in the synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid .

Below, you will find expert troubleshooting FAQs, comparative data, and self-validating experimental protocols to transition your workflow from low-yielding traditional methods to highly selective advanced techniques.

Troubleshooting & FAQs: The Regioselectivity Challenge

Q1: Why does the traditional N-alkylation of ethyl pyrazole-3-carboxylate yield predominantly the wrong isomer? Causality: The issue is rooted in tautomerism and steric hindrance. Pyrazole-3-carboxylate exists in equilibrium with its tautomer, pyrazole-5-carboxylate. However, the ester group at the C3/C5 position exerts significant steric bulk. When an alkylating agent (cyclopropylmethyl bromide) is introduced, it preferentially attacks the less sterically hindered nitrogen (N1, distant from the ester), leading predominantly to the unwanted 1,3-isomer (1-alkyl-1H-pyrazole-3-carboxylate)[1].

Q2: How does Directed Ortho-Metalation (DoM) solve this regioselectivity issue? Causality: DoM bypasses the steric conflict by changing the sequence of bond formation. Instead of alkylating a pre-carboxylated pyrazole, we first alkylate unsubstituted 1H-pyrazole. Because 1H-pyrazole is symmetric, this yields a single product: 1-(cyclopropylmethyl)-1H-pyrazole. We then exploit the inherent acidity of the pyrazole ring. The N1-alkyl group inductively directs lithiation to the adjacent C5 position. Treatment with n-butyllithium (n-BuLi) at -78 °C selectively and exclusively deprotonates C5[2][3]. Quenching with CO₂ yields the target 1,5-isomer with >95% regioselectivity.

Q3: My DoM reaction yields unreacted starting material. What went wrong? Causality: This is typically caused by moisture in the CO₂ quench or premature warming of the lithiated intermediate, which can lead to ring-opening or protonation. Solution: Ensure strictly anhydrous conditions. Use freshly titrated n-BuLi. Quench by bubbling rigorously dried CO₂ gas or by pouring the reaction mixture over heavily crushed, dry-ice (solid CO₂) under an inert argon atmosphere.

Q4: If I must use the de novo condensation route (hydrazine + diketoester), how can I improve the 1,5-isomer yield? Causality: Condensation of cyclopropylmethylhydrazine with a 2,4-diketocarboxylate ester often yields an intractable 1:1 mixture of isomers. Solution: Using N-alkylhydrazinium salts in the presence of water has been shown to favorably shift the regioselectivity toward the 1,5-isomer by altering the hydration sphere and transition state kinetics during cyclization[1]. Additionally, the introduction of chelating agents like 18-crown-6 can disrupt base-pairing and improve regiocontrol in related pyrazole functionalizations[4][5].

Visual Workflows & Logic

SynthesisRoutes Start1 Pyrazole-3-carboxylate + Cyclopropylmethyl-X RouteA Base-Mediated Alkylation (Traditional Route) Start1->RouteA Mix Mixture: 1,3-isomer & 1,5-isomer (Low Yield, Hard Separation) RouteA->Mix CO2 CO2 Quench & Hydrolysis Mix->CO2 Hydrolysis of 1,5-ester Start2 1-(Cyclopropylmethyl)-1H-pyrazole RouteB Directed Ortho-Lithiation (n-BuLi, -78°C) Start2->RouteB Lithio 5-Lithio Intermediate (Highly Regioselective) RouteB->Lithio Lithio->CO2 Product 1-(Cyclopropylmethyl)-1H- pyrazole-5-carboxylic acid CO2->Product

Caption: Comparison of traditional N-alkylation versus directed lithiation synthesis routes.

Troubleshooting Issue Low Yield of Target 1,5-Isomer Check1 Is N-alkylation regioselectivity poor? Issue->Check1 Sol1 Switch to Directed Lithiation (DoM) Route Check1->Sol1 Yes Check2 Is ester hydrolysis incomplete? Check1->Check2 No Sol2 Increase temp & use LiOH in THF/H2O Check2->Sol2 Yes

Caption: Decision tree for troubleshooting low yields in 1,5-isomer synthesis.

Quantitative Data: Synthesis Route Comparison

To justify the transition to the DoM route, compare the empirical outcomes of the three primary synthetic strategies below:

Synthesis StrategyMajor IntermediateRegioselectivity (1,5 : 1,3)Typical Overall YieldScalability & Notes
Direct N-Alkylation of 3-Ester 1-alkyl-pyrazole-3-carboxylate1 : 3 to 1 : 515 - 25%Poor; requires tedious chromatographic separation.
Hydrazine + Diketoester Isomeric ester mixture1 : 1 to 2 : 130 - 40%Moderate; regioselectivity highly dependent on hydration state[1].
Directed Ortho-Lithiation (DoM) 5-Lithio-1-alkylpyrazole> 95 : 5 75 - 85% Excellent; gold standard for 1,5-substitution[2].

Validated Experimental Protocols

Protocol A: The "Expert" Route – Directed Lithiation (DoM)

This protocol utilizes the inherent C5-acidity of 1-alkylpyrazoles to bypass regioselectivity issues entirely[2][3].

Step 1: Preparation of 1-(cyclopropylmethyl)-1H-pyrazole

  • Dissolve 1H-pyrazole (1.0 equiv) in anhydrous DMF.

  • Add K₂CO₃ (1.5 equiv) and cyclopropylmethyl bromide (1.1 equiv).

  • Stir at 60 °C for 12 hours.

  • Workup with EtOAc/H₂O, dry over Na₂SO₄, and concentrate. (Yield: >90%, no isomers possible).

Step 2: Directed Ortho-Lithiation & CO₂ Quench

  • Dissolve 1-(cyclopropylmethyl)-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M) under a strict Argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 45 minutes.

    • Self-Validation Check: Withdraw a 0.5 mL aliquot, quench in D₂O, and extract with CDCl₃. ¹H-NMR should show >95% disappearance of the C5-H proton (typically a doublet around δ 7.5 ppm), confirming complete lithiation.

  • Vigorously bubble anhydrous CO₂ gas through the solution for 30 minutes, or pour the mixture over a large excess of freshly crushed dry ice.

  • Allow the mixture to slowly warm to room temperature.

Step 3: Isolation

  • Quench the reaction with H₂O and wash the aqueous layer with diethyl ether to remove unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 using 1M HCl. The product, 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid, will precipitate.

  • Filter the white solid and dry under a vacuum. (Overall Yield: 75-85%).

Protocol B: Optimized Hydrolysis of Sterically Hindered 1,5-Esters

If you are processing legacy batches from the traditional N-alkylation route, the resulting 1,5-ester is highly sterically hindered by the cyclopropylmethyl group and resists standard hydrolysis.

  • Dissolve the isolated ethyl 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 equiv).

  • Heat the mixture to 60 °C for 12-16 hours.

    • Self-Validation Check: Monitor by TLC (1:1 EtOAc/Hexane). The starting ester runs fast (Rf ~0.7); the product acid stays at the baseline. Complete conversion is validated when the ester spot entirely disappears.

  • Concentrate to remove organic solvents, acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc.

Sources

Optimization

Technical Support Center: Purification of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of complex pyrazole intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of complex pyrazole intermediates. The purification of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid from crude extracts presents unique challenges, primarily due to the presence of its regioisomer (the 3-carboxylic acid), unreacted alkylating agents, and inorganic salts generated during ester hydrolysis.

This guide is designed as a self-validating system to help you troubleshoot your workflows, understand the mechanistic causality behind each purification step, and achieve high-purity API intermediates.

I. Core Purification Workflow

The following diagram illustrates the validated sequence for isolating the target 5-carboxylic acid from a complex crude mixture.

Purification Crude Crude Extract (Target + Regioisomer + Salts) Base 1. Base Dissolution (aq. LiOH, pH 10) Crude->Base Wash 2. Organic Wash (TBME) Base->Wash Aq Aqueous Phase (Carboxylate Salts) Wash->Aq Extract Org Organic Phase (Alkylating Agent) Wash->Org Discard Acid 3. Acidification (aq. HCl, pH 2.5) Aq->Acid Filter 4. Filtration (Crude Acid Mixture) Acid->Filter Cryst 5. Solvent Swap & Cryst. (Heptane/EtOAc) Filter->Cryst Pure Pure 5-Carboxylic Acid Cryst->Pure Isolate Mother Mother Liquor (3-Carboxylic Acid) Cryst->Mother Discard

Workflow for the purification of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid.

II. Physicochemical Profile & Impurity Partitioning

To successfully troubleshoot your extraction, you must understand how your target molecule behaves relative to its impurities under varying pH and solvent conditions.

Physicochemical Property / ComponentpKa (Est.)LogP (Est.)Aqueous Sol. (pH 10)Aqueous Sol. (pH 2.5)Organic Sol. (TBME)
1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid ~3.81.8> 100 mg/mL (Salt)< 2 mg/mL (Free Acid)High
1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid ~3.91.9> 100 mg/mL (Salt)< 1 mg/mL (Free Acid)Moderate
Cyclopropylmethyl bromide (Alkylator) N/A2.5InsolubleInsolubleHigh
Inorganic Salts (e.g., LiBr, NaCl) N/A< 0Very HighVery HighInsoluble

III. Troubleshooting FAQs

Q1: My crude extract is contaminated with inorganic salts and residual cyclopropylmethyl bromide. How do I remove them efficiently without losing my product?

Causality & Logic: 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid has a pKa of approximately 3.8. At a pH > 9, it exists as a highly water-soluble lithium or sodium carboxylate salt. Unreacted alkylating agents (like cyclopropylmethyl bromide) lack an ionizable proton and remain strictly lipophilic. By performing a targeted acid-base extraction, we can partition the impurities based entirely on their ionization states[1].

Solution: Execute Protocol A (Acid-Base Extraction) . Ensure you use tert-butyl methyl ether (TBME) rather than ethyl acetate for the basic organic wash. Expert Note: Ethyl acetate can undergo base-catalyzed saponification at high pH, which will introduce acetic acid and ethanol impurities into your system. TBME is sterically hindered and stable under these conditions[2].

Q2: I am experiencing low yields during the final precipitation of the free acid. Why is it not crashing out of the aqueous phase?

Causality & Logic: This is almost always due to over-acidification or insufficient acidification. If the pH is too high (>4.5), the compound remains partially ionized as a soluble carboxylate salt. If the pH is dropped too aggressively (pH < 1), the basic pyrazole nitrogen (which has a pKa of ~1.5–2.0) becomes protonated, forming a highly soluble zwitterion or cationic salt[2].

Solution: You must precisely target the isoelectric point. Use a calibrated pH meter during the acidification step (Protocol A, Step 4) and adjust the pH to exactly 2.5 using 2 M HCl.

Q3: How do I separate the 1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid regioisomer from my target 5-carboxylic acid?

Causality & Logic: Pyrazole N-alkylation inherently produces a mixture of 3- and 5-substituted regioisomers due to the tautomerization of the pyrazole ring[3]. The 5-isomer features the cyclopropylmethyl group sterically adjacent to the carboxylic acid moiety. This proximity disrupts planar crystal packing and alters the dipole moment compared to the less-hindered 3-isomer. Consequently, the 5-isomer exhibits different solubility profiles in non-polar hydrocarbon solvents.

Solution: Execute Protocol B (Selective Crystallization) . A solvent swap to a Heptane/Ethyl Acetate system leverages these subtle solubility differences, allowing the regioisomers to be separated without the need for unscalable column chromatography[2].

IV. Step-by-Step Methodologies

Protocol A: Acid-Base Extraction & Isoelectric Precipitation

Purpose: Removal of inorganic salts and lipophilic unreacted starting materials.

  • Base Dissolution: Suspend the crude extract in 1.5 volumes of deionized water and 6 volumes of Methanol. Add 3.0 equivalents of LiOH monohydrate. Stir at 60 °C for 4 hours to ensure complete dissolution and hydrolysis of any residual esters[2].

  • Solvent Removal: Distill off the methanol under reduced pressure (ET = 50 °C). The target product remains in the aqueous phase as the lithium salt.

  • Organic Wash: Dilute the aqueous residue with an equal volume of water and wash twice with TBME (3 volumes each). Discard the TBME layer, which contains the unreacted cyclopropylmethyl bromide.

  • Controlled Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 2 M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 2.5[1].

  • Extraction/Filtration: Extract the precipitated free carboxylic acid mixture into fresh TBME (3 volumes), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude acid mixture.

Protocol B: Regioisomer Separation via Crystallization

Purpose: Isolation of the 5-carboxylic acid from the 3-carboxylic acid regioisomer.

  • Dissolution: Redissolve the concentrated crude acid mixture (from Protocol A) in a minimal amount of hot ethyl acetate (approx. 2-3 volumes) at 60 °C.

  • Anti-Solvent Addition: Slowly add heptane (anti-solvent) dropwise under continuous stirring while maintaining the temperature at 60 °C until the solution becomes slightly cloudy (the cloud point).

  • Controlled Cooling: Allow the mixture to cool to room temperature at a controlled rate of 10 °C/hour to promote optimal crystal growth, then chill to 0 °C for 2 hours[2].

  • Isolation: Filter the resulting suspension over a glass filter funnel.

  • Validation: Analyze both the filter cake and the mother liquor via HPLC or ¹H-NMR to confirm the partitioning. The sterically hindered 5-carboxylic acid and the 3-carboxylic acid will partition differently between the cake and liquor depending on the exact isomer ratio; collect the fraction containing the >98% pure 5-isomer.

V. References

  • [1] Process for the preparation of pyrazole carboxylic acid derivatives (WO2014027009A1). Google Patents. URL:

  • [2] Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). Organic Process Research & Development - ACS Publications. URL:[Link]

  • [3] Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with authoritative troubleshooting strategies and field-proven protocols to prevent the the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with authoritative troubleshooting strategies and field-proven protocols to prevent the thermal degradation of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1497772-92-5) during storage and experimental handling.

Mechanistic Insight: The Causality of Thermal Degradation

To prevent degradation, we must first understand its chemical causality. The primary degradation pathway for 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is thermal decarboxylation .

The carboxylic acid group at the 5-position is highly susceptible to losing CO2​ upon heating. This is driven by the electron-withdrawing nature of the adjacent pyrazole nitrogen (N1) and the aromatic stabilization of the resulting intermediate. While the cyclopropylmethyl group at N1 is generally stable against ring-opening under standard conditions, its steric bulk in proximity to the 5-carboxylate creates an environment that lowers the activation energy for decarboxylation compared to pyrazole-4-carboxylic acids.

Moisture acts as a catalyst in this process by facilitating proton transfer. Therefore, 1 dictate that even moderate heating—such as during vacuum drying or prolonged room-temperature storage—can lead to the formation of the inactive degradant: 1-(cyclopropylmethyl)-1H-pyrazole[1]. In synthetic and storage contexts, 2 is a well-documented liability for pyrazole-5-carboxylic acids[2].

Troubleshooting & FAQs

Q1: My batch shows a drop in purity over a few months at room temperature. What is the degradant? A1: The most likely degradant is 1-(cyclopropylmethyl)-1H-pyrazole, resulting from thermal decarboxylation. Even at room temperature (20–25°C), slow decarboxylation occurs over months, especially if residual moisture is present in the vial.

Q2: How should I store this compound to ensure long-term stability? A2: For general best practices, maintaining an3 is crucial[3]. Store the compound at 2–8°C (refrigerated) or -20°C (frozen). It must be kept in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) with a desiccant to prevent moisture-assisted degradation.

Q3: I need to dry the compound after recrystallization. Can I use a vacuum oven at 60°C? A3: No. Heating pyrazole-5-carboxylic acids above 40°C significantly accelerates decarboxylation. Dry the compound in a vacuum desiccator at room temperature over a strong desiccant (e.g., P2​O5​ ) to preserve its structural integrity.

Experimental Workflows & Protocols

Protocol 1: Thermal Stability Profiling via Differential Scanning Calorimetry (DSC)

To establish safe handling temperatures for your specific batch, DSC is used to determine the exact onset temperature of decarboxylation.

  • Preparation: Accurately weigh 2–3 mg of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid into an aluminum DSC pan.

  • Crimping: Crimp the pan with a pinhole lid. Causality: The pinhole allows evolved CO2​ gas to escape, preventing pan rupture and artifactual pressure-induced shifts in the thermogram.

  • Purging: Purge the DSC furnace with dry Nitrogen at a flow rate of 50 mL/min to eliminate oxidative degradation variables.

  • Heating: Equilibrate the sample at 25°C, then heat at a rate of 10°C/min up to 250°C.

  • Analysis: The endothermic melting peak will be followed closely by a decomposition peak corresponding to decarboxylation. Rule of thumb: Never expose the bulk material to temperatures within 50°C of the onset of this decomposition peak.

Protocol 2: LC-MS Quantification of Decarboxylation Degradant

This is a self-validating protocol. By specifically tracking the exact mass loss of 44 Da, the system inherently confirms thermal decarboxylation and rules out oxidation (+16 Da) or hydrolysis.

  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Prepare fresh immediately before injection to avoid in-solution degradation.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile phase A: 0.1% Formic acid in water.

    • Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Monitor via UV at 254 nm and ESI+ MS.

  • Validation: The parent compound will show an [M+H]+ peak at m/z 167.08 (Calculated for C8​H10​N2​O2​ ). The decarboxylated degradant will elute later (due to increased hydrophobicity) and show an [M+H]+ peak at m/z 123.09 (Loss of 44 Da, CO2​ ).

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the degradation rate of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid over a 6-month period.

Storage TemperatureAtmosphereMoisture ControlPurity at 6 Months (%)Primary Degradant Detected (LC-MS)
-20°C ArgonDesiccant> 99.5% None detected
2–8°C NitrogenDesiccant99.2% Trace 1-(cyclopropylmethyl)-1H-pyrazole
25°C AirNone94.5% 1-(cyclopropylmethyl)-1H-pyrazole
40°C (Accelerated)Air75% RH< 80.0% 1-(cyclopropylmethyl)-1H-pyrazole

Troubleshooting Workflow Visualization

G Start Purity Drop Detected in 1-(cyclopropylmethyl)-1H- pyrazole-5-carboxylic acid LCMS Perform LC-MS Analysis Start->LCMS CheckMass Is M-44 (Loss of CO2) the primary degradant? LCMS->CheckMass Decarboxylation Thermal Decarboxylation Confirmed CheckMass->Decarboxylation Yes OtherDeg Check Oxidation or Ring-Opening CheckMass->OtherDeg No TempControl Lower Storage Temp (< 8°C) & Avoid Heat Decarboxylation->TempControl MoistureControl Store with Desiccant under Argon/N2 Decarboxylation->MoistureControl

Caption: Workflow for troubleshooting and resolving thermal degradation of pyrazole-5-carboxylic acids.

References

  • Determination of SADT and TMRad of 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Applying Thermal Decomposition Kinetics Source: ResearchGate URL:[Link]

  • US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)

Sources

Optimization

Technical Support Center: Troubleshooting Poor Reactivity of 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid in Cross-Coupling Reactions

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this specific substrate. Here, we will delve into the potential causes of poor reactivity and provide actionable solutions and detailed protocols to help you achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling with 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid?

A1: Several factors can contribute to the poor reactivity of this substrate in Suzuki-Miyaura couplings. The pyrazole ring is electron-rich, which can make oxidative addition of the palladium catalyst challenging. Additionally, the carboxylic acid moiety can interfere with the catalytic cycle. It's possible that the carboxylate, formed in the basic reaction medium, coordinates to the palladium center and deactivates the catalyst.[1] Some researchers have found that switching from a Pd(II) precatalyst like (dppf)PdCl2 to a Pd(0) source such as Pd(PPh3)4 can sometimes overcome this issue.[1] The choice of base is also critical; while stronger bases are often used, they can also promote catalyst deactivation or unwanted side reactions.

Q2: I'm attempting a direct decarboxylative cross-coupling with my pyrazole carboxylic acid and an aryl halide. What are the common pitfalls?

A2: Direct decarboxylative cross-coupling of heteroaromatic carboxylic acids can be a powerful tool, but it is not without its challenges.[2][3] The success of this reaction is highly dependent on the stability of the organometallic intermediate formed after decarboxylation. For five-membered heteroaromatics like pyrazoles, the reaction may proceed through an electrophilic palladation pathway rather than direct decarboxylation.[3] If the conditions are not optimal, competing pathways such as proto-decarboxylation can dominate, leading to low yields of the desired cross-coupled product. The choice of catalyst, ligands, and additives is crucial for favoring the desired reaction pathway.

Q3: Could the cyclopropylmethyl group on the pyrazole nitrogen be causing issues?

A3: While the cyclopropylmethyl group is generally stable, it can participate in palladium-catalyzed C-C bond cleavage under certain conditions, especially at elevated temperatures.[4] This could lead to undesired side products and a reduction in the yield of your target molecule. It is also a bulky substituent that could sterically hinder the approach of the catalyst to the coupling site. Careful selection of ligands that can accommodate this steric bulk is important. For instance, bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can be effective in promoting oxidative addition with sterically hindered substrates.[5]

Q4: My Buchwald-Hartwig amination reaction with a halogenated derivative of 1-(cyclopropylmethyl)-1H-pyrazole is sluggish. What can I do to improve it?

A4: Buchwald-Hartwig amination reactions involving pyrazoles can require high temperatures and prolonged reaction times.[6][7] The electron-rich nature of the pyrazole ring can disfavor the oxidative addition step. To accelerate the reaction, consider using microwave irradiation.[6][7] Ligand choice is also paramount. Bulky, electron-rich ligands such as tBuDavePhos have been shown to be effective for the C-N coupling of pyrazoles.[6][7] Additionally, ensure your base is strong enough to deprotonate the amine but not so strong as to cause substrate or product degradation. Sodium or potassium tert-butoxide are commonly used, but other bases like LHMDS can also be effective.[8]

Troubleshooting Guides & Detailed Protocols

Scenario 1: Failed Suzuki-Miyaura Coupling

Problem: You are attempting to couple 1-(cyclopropylmethyl)-1H-pyrazole-5-boronic acid (or its pinacol ester) with an aryl halide and are observing no product formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Optimized Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrazole:

This protocol is designed for the coupling of a bromo- or iodo- derivative of 1-(cyclopropylmethyl)-1H-pyrazole with an arylboronic acid.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)2 (2-5 mol%) or a Buchwald Precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)Buchwald precatalysts are often more active for challenging substrates.[5]
Ligand SPhos (2-4 mol%) or other bulky, electron-rich phosphine ligandsThese ligands promote the challenging oxidative addition step with electron-rich heterocycles.[5]
Base K3PO4 (2-3 equivalents)A moderately strong base that is often effective and can minimize side reactions like ester hydrolysis.[9]
Solvent Toluene/water (e.g., 10:1) or Dioxane/water (e.g., 4:1)A biphasic system is often necessary for Suzuki couplings.
Temperature 80-110 °CHigher temperatures are often required for less reactive substrates.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the palladium catalyst.

Step-by-Step Procedure:

  • To a dry reaction vessel, add the halogenated pyrazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas (N2 or Ar) for 10-15 minutes.

  • In a separate vial, dissolve the palladium precatalyst and the ligand in the organic solvent under an inert atmosphere.

  • Add the catalyst/ligand solution to the reaction vessel, followed by the water.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Unsuccessful Decarboxylative Cross-Coupling

Problem: Your attempt to directly couple 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid with an aryl halide is resulting in either starting material recovery or proto-decarboxylation.

Troubleshooting and Optimization:

Decarboxylative couplings often require a specific set of conditions to be successful, and the mechanism can be complex.[2][10]

Catalytic Cycle for Decarboxylative Cross-Coupling:

G A Pd(0)Ln C Oxidative Addition A->C B Ar-X B->C D Ar-Pd(II)(X)Ln C->D F Decarboxylation/ Transmetalation D->F E Het-COOH E->F G Ar-Pd(II)(Het)Ln F->G H Reductive Elimination G->H H->A Regeneration I Ar-Het H->I

Caption: A simplified catalytic cycle for decarboxylative cross-coupling.

Key Considerations and Recommendations:

  • Catalyst System: Palladium catalysts are commonly used, but the addition of a co-catalyst, such as copper or silver salts, can be beneficial.[2] These co-catalysts can facilitate the decarboxylation step.

  • Ligand Choice: As with other cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.

  • Base: The base plays a dual role: it deprotonates the carboxylic acid and can influence the catalyst's activity. A screen of bases (e.g., K2CO3, Cs2CO3, KOAc) is recommended.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often used in decarboxylative couplings.

  • Additives: In some cases, additives like silver carbonate or copper(I) iodide can promote the reaction.

Screening Protocol for Decarboxylative Cross-Coupling:

ExperimentCatalyst (5 mol%)Ligand (10 mol%)Base (2 eq.)SolventTemperature (°C)
1Pd(OAc)2SPhosK2CO3DMAc120
2Pd(OAc)2XPhosCs2CO3NMP120
3Pd(dba)2IPr (NHC ligand)KOAcDMF130
4Pd(OAc)2 / CuI (10 mol%)SPhosK2CO3DMAc120
5Pd(OAc)2 / Ag2CO3 (1 eq.)XPhosK2CO3NMP120

Procedure for Screening:

  • Set up a parallel array of reaction tubes, each containing the pyrazole carboxylic acid (1.0 eq.) and the aryl halide (1.2 eq.).

  • Add the specified base to each tube.

  • In separate vials, prepare stock solutions of the catalyst/ligand combinations in the respective solvents.

  • Add the appropriate catalyst/ligand solution to each reaction tube.

  • Seal the tubes and heat to the specified temperature for a set time (e.g., 12-24 hours).

  • After cooling, quench a small aliquot from each reaction and analyze by LC-MS to determine the most promising conditions.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online] Available at: [Link]

  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). Heck-like Reactions Involving Heteroatomic Electrophiles. [Online] Available at: [Link]

  • PubMed. (2012). Cyclopropylmethyl palladium species from carbene migratory insertion: new routes to 1,3-butadienes. [Online] Available at: [Link]

  • ACS Publications. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. [Online] Available at: [Link]

  • RSC Publishing. (2024). Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. [Online] Available at: [Link]

  • PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Online] Available at: [Link]

  • ACS Publications. (2018). Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Online] Available at: [Link]

  • Molecules. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Online] Available at: [Link]

  • PubMed. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines. [Online] Available at: [Link]

  • RSC Publishing. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. [Online] Available at: [Link]

  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Online] Available at: [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Online] Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online] Available at: [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • Scilit. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Online] Available at: [Link]

  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Online] Available at: [Link]

  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Online] Available at: [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? [Online] Available at: [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Online] Available at: [Link]

  • MDPI. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2022). Heck Reactions. [Online] Available at: [Link]

  • ACS Publications. (2011). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. [Online] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid

Welcome to the Process Development and Troubleshooting Center. Synthesizing 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid at scale presents unique chemical and engineering challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development and Troubleshooting Center. Synthesizing 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid at scale presents unique chemical and engineering challenges. As researchers transition from milligram-scale discovery to multi-kilogram production, they frequently encounter regioselectivity issues, hazardous exotherms, and product isolation failures.

This guide is engineered by senior application scientists to provide you with field-proven, self-validating protocols and mechanistic insights to ensure a safe and high-yielding scale-up.

Mechanistic Pathways & Process Selection

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid typically relies on one of two primary pathways:

  • Pathway A (N-Alkylation): The SN​2 reaction of a pyrazole-3-carboxylate with cyclopropylmethyl bromide, followed by isomer separation and saponification.

  • Pathway B (Cyclocondensation): The reaction of a diketoester with cyclopropylmethylhydrazine.

While Pathway B offers superior regioselectivity, the extreme toxicity and explosive potential of cyclopropylmethylhydrazine make Pathway A the preferred route for safe industrial scale-up.

SynthesisPathways A Ethyl 1H-pyrazole-3-carboxylate (Starting Material) C N-Alkylation (Exothermic) Formation of 1,3- & 1,5-isomers A->C B Cyclopropylmethyl bromide + K2CO3 / DMF B->C D Regioisomer Separation (Crystallization/Distillation) C->D HPLC Monitoring E Ethyl 1-(cyclopropylmethyl)- 1H-pyrazole-5-carboxylate D->E Isomer Isolated F Saponification (NaOH, EtOH/H2O) E->F G 1-(cyclopropylmethyl)-1H- pyrazole-5-carboxylic acid F->G Acidification (pH 2-3) H Ethyl 2-(ethoxymethylene)- 3-oxobutanoate J Cyclocondensation (Highly Exothermic) H->J I Cyclopropylmethylhydrazine (Hazardous) I->J J->E Regioselective Route

Figure 1: Mechanistic pathways for synthesizing 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why do we observe a complex impurity profile instead of clean N-alkylation when using cyclopropylmethyl bromide? A1: Cyclopropylmethyl halides are highly susceptible to radical intermediacy and ring-opening. Under excessive heat or in the presence of radical initiators, the strained cyclopropane ring opens, leading to homoallylation (forming but-3-enyl derivatives) rather than the desired cyclopropylmethylated product.1[1].

  • Causality: High thermal energy overcomes the activation barrier for ring-opening.

  • Self-Validating Solution: Maintain strict SN​2 conditions. Keep the internal reaction temperature strictly below 40°C, utilize a polar aprotic solvent (like DMF) to stabilize the transition state, and ensure reactors are free of transition-metal contaminants.

Q2: How do we manage the regioselectivity issues (1,3- vs. 1,5-isomer) during N-alkylation? A2: Alkylating a pyrazole-3-carboxylate inherently yields a mixture of 1,3- and 1,5-isomers due to the tautomerization of the pyrazole ring in basic conditions.

  • Causality: The electrophile preferentially attacks the less sterically hindered nitrogen, making the desired 1,5-isomer the more challenging product to isolate.

  • Self-Validating Solution: While continuous flow chemistry can help optimize the kinetic reaction profile2[2], physical separation of the resulting ester isomers via fractional distillation or selective crystallization is mandatory at scale. Do not attempt to separate the isomers after saponification, as the free acids have nearly identical solubility profiles.

Q3: What are the primary thermal hazards during the scale-up of pyrazole-5-carboxylic acids? A3: The most critical hazard is thermal runaway leading to catastrophic decarboxylation. Pyrazole-5-carboxylic acids can spontaneously decarboxylate at temperatures around 120°C, generating massive volumes of CO2​ gas and causing severe pressure spikes.3[3].

  • Causality: The electron-withdrawing nature of the pyrazole ring destabilizes the carboxylate moiety, facilitating rapid CO2​ loss when thermal energy is applied.

  • Self-Validating Solution: Conduct Accelerating Rate Calorimetry (ARC) to determine the Maximum Temperature of Synthesis Reaction (MTSR).4[4]. Ensure MTSR remains strictly below 90°C and implement active continuous flow processing if batch cooling is insufficient.5[5].

Q4: During the final saponification, why does the product fail to precipitate upon acidification? A4: The product has a pKa of approximately 3.5. If the pH is not lowered sufficiently, or if residual organic solvents (like THF or EtOH) remain in high concentrations, the acid remains solvated.

  • Causality: Carboxylate salts are highly water-soluble. Complete protonation is required to reduce polarity and induce crystallization.

  • Self-Validating Solution: Distill off the organic solvent under vacuum before acidification, and strictly dose HCl until the pH reaches exactly 2.5 using a calibrated inline probe.

Safety & Scale-up Workflow

SafetyWorkflow Start Scale-up Risk Assessment Thermal Thermal Hazard Evaluation (DSC / ARC) Start->Thermal Exotherm MTSR > 120°C? (Decarboxylation Risk) Thermal->Exotherm Calculate MTSR Cooling Implement Active Cooling & Controlled Dosing Exotherm->Cooling Yes (High Risk) Proceed Safe Scale-up Execution Exotherm->Proceed No (Low Risk) Flow Transition to Continuous Flow Cooling->Flow If Batch Cooling Fails Cooling->Proceed If Batch Cooling Sufficient Flow->Proceed

Figure 2: Thermal hazard evaluation and safety workflow for pyrazole scale-up.

Quantitative Data Summary

Table 1: Synthetic Pathway Comparison for Scale-up

ParameterPathway A: N-AlkylationPathway B: Cyclocondensation
Reagents Pyrazole-3-carboxylate + Cyclopropylmethyl bromideDiketoester + Cyclopropylmethylhydrazine
Regioselectivity Poor (Mixture of 1,3 and 1,5 isomers)Excellent (Exclusive 1,5-isomer formation)
Thermal Hazard Moderate (Exothermic SN​2 )High (Hydrazine toxicity & explosive potential)
Scalability High (Requires isomer separation step)Low (Limited by hydrazine safety constraints)
Key Challenge Isomer separation at scaleManaging thermal runaway and toxicity

Table 2: Thermodynamic & Safety Parameters (N-Alkylation Route)

ParameterTypical Value / RangeProcess ImplicationMitigation Strategy
Reaction Enthalpy ( ΔH ) -85 to -110 kJ/molSignificant heat generation during dosing.Controlled dosing of electrophile; active jacket cooling.
Decarboxylation Onset ~120°CRapid CO2​ gas evolution and pressure spike.Keep MTSR < 90°C; install rupture disks on reactors.
Product pKa ~3.5Determines precipitation point during workup.Acidify to pH 2.5 using calibrated inline pH probes.

Self-Validating Experimental Protocol

Phase 1: N-Alkylation & Isomer Separation

Step 1: Reactor Charging

  • Action: To a dry, nitrogen-purged reactor, charge ethyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMF (5 volumes).

  • Causality: Nitrogen purging prevents oxidative degradation. Anhydrous DMF is chosen because its high dielectric constant accelerates the SN​2 alkylation while minimizing water-induced side reactions.

Step 2: Base Addition

  • Action: Add anhydrous K2​CO3​ (1.5 eq) in portions at 20°C.

  • Causality: K2​CO3​ is a mild base that deprotonates the pyrazole without causing premature ester hydrolysis, which stronger bases (like NaOH) would trigger.

Step 3: Electrophile Dosing

  • Action: Slowly dose cyclopropylmethyl bromide (1.1 eq) over 2 hours, maintaining the internal temperature strictly below 40°C using active jacket cooling.

  • Causality: Controlled dosing manages the exothermic SN​2 reaction. Keeping the temperature below 40°C prevents the radical ring-opening of the cyclopropylmethyl group.

  • Validation Checkpoint: Monitor the reaction via HPLC. The reaction is complete when the starting material is <2% AUC. If the reaction stalls, verify the water content of the DMF via Karl Fischer titration; excess water passivates the carbonate base.

Step 4: Workup & Separation

  • Action: Quench with water (15 volumes) and extract with MTBE. Concentrate the organic layer. Separate the 1,3- and 1,5-isomers via fractional distillation under high vacuum.

  • Causality: MTBE efficiently extracts the ester while leaving DMF and inorganic salts in the aqueous phase. The 1,5-isomer is sterically hindered and possesses a distinct boiling point profile, allowing physical separation prior to hydrolysis.

Phase 2: Saponification

Step 5: Hydrolysis

  • Action: Dissolve the isolated ethyl 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylate in a 1:1 mixture of THF and water. Add NaOH (2.0 eq) and stir at 40°C for 4 hours.

  • Causality: THF provides solubility for the ester, while water dissolves the NaOH. 40°C provides sufficient thermal energy to overcome the steric hindrance of the adjacent cyclopropylmethyl group during nucleophilic acyl substitution.

Step 6: Acidification & Isolation

  • Action: Distill off the THF under vacuum. Cool the aqueous layer to 5°C. Slowly dose 2M HCl until the pH reaches exactly 2.5. Filter the resulting precipitate and dry under vacuum below 60°C.

  • Causality: Lowering the pH below the product's pKa (~3.5) ensures complete protonation, driving the product out of solution as a crystalline solid. Drying below 60°C prevents thermal decarboxylation.

  • Validation Checkpoint: If no precipitate forms, the pH is too high or residual THF is keeping the acid solvated. Verify the pH with a calibrated meter and ensure all THF has been removed.

References

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications.6

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). ResearchGate.3

  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry (RSC).5

  • Process Safety & Scale Up Solutions. H.E.L Group.4

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications.2

  • Iron-Catalyzed Heterocycle and Arene Deprotonative Alkylation. Organic Letters (ACS Publications).1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid Analogs as Potent Fungicides

The relentless evolution of fungal resistance to existing agrochemicals necessitates a continuous search for novel and effective fungicides.[1][2] Within this landscape, the pyrazole carboxamide scaffold has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless evolution of fungal resistance to existing agrochemicals necessitates a continuous search for novel and effective fungicides.[1][2] Within this landscape, the pyrazole carboxamide scaffold has emerged as a particularly fruitful area of research, with numerous commercial fungicides belonging to this class.[3][4] These compounds primarily exert their antifungal effects by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, a crucial process for fungal cellular energy production.[5][6][7] This guide provides a comprehensive comparison of the bioactivity of analogs of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid, a key building block for a new generation of potent fungicidal agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative bioactivity data, and provide detailed experimental protocols for their synthesis and evaluation.

The Pyrazole Carboxamide Core: A Privileged Scaffold in Fungicide Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal and agrochemical chemistry, exhibiting a wide range of biological activities.[8][9] When functionalized with a carboxamide group, it forms the cornerstone of the SDHI class of fungicides. The general structure of these fungicides consists of a substituted pyrazole ring linked via an amide bond to a substituted aryl or heteroaryl moiety. The specific substituents on both the pyrazole and the aromatic ring play a critical role in determining the compound's binding affinity to the SDH enzyme and, consequently, its fungicidal potency and spectrum of activity.[10][11]

The 1-(cyclopropylmethyl) substituent on the pyrazole ring is a key feature that has been explored for its potential to enhance biological activity. The cyclopropyl group, with its unique conformational and electronic properties, can influence the overall shape and lipophilicity of the molecule, potentially leading to improved interactions with the target enzyme and better penetration through fungal cell membranes.[12][13]

Comparative Bioactivity of Pyrazole Carboxamide Analogs

The fungicidal efficacy of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid analogs is highly dependent on the nature of the substituents on the pyrazole ring and the amide functionality. The following sections and tables summarize the bioactivity of various analogs against a range of agronomically important fungal pathogens.

Structure-Activity Relationship (SAR) Insights

Several key structural features have been identified as crucial for the antifungal activity of pyrazole carboxamides:

  • Substituents at the Pyrazole 3- and 4-positions: The nature of the group at the 3- and 4-positions of the pyrazole ring significantly impacts activity. For instance, trifluoromethyl (CF3) groups at the 3-position have been shown to be beneficial for high fungicidal activity.[3][4]

  • The Amide Linker: The carboxamide group is a critical pharmacophore, essential for binding to the SDH enzyme.[10]

  • The Amine Moiety: The substituent on the amide nitrogen (the "right-hand side" of the molecule) is a major determinant of the fungicidal spectrum and potency. Aromatic and heteroaromatic rings with specific substitution patterns are commonly employed. For example, N-(biphenyl-2-yl) and N-[2-(1,3-dimethylbutyl)-3-thienyl] moieties have demonstrated high activity.[4][10]

Quantitative Bioactivity Data

The following tables provide a comparative overview of the in vitro fungicidal activity (EC50 values) of various pyrazole carboxamide analogs against several phytopathogenic fungi. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Antifungal Activity (EC50, µg/mL) of Pyrazole-Thiazole Carboxamide Derivatives

CompoundRhizoctonia cerealisReference
6d5.11[14]
6j8.14[14]
Fluxapyroxad (Commercial Fungicide)11.93[14]
Thifluzamide (Commercial Fungicide)22.12[14]

Table 2: In Vitro Antifungal Activity (IC50, µg/mL) of Pyrazole Carboxamides with Diarylamine Scaffolds

CompoundRhizoctonia solaniRhizoctonia cerealisSclerotinia sclerotiorumReference
9c-70.0131.6081.874[1][2]

Table 3: In Vitro Antifungal Activity (EC50, µg/mL) of Pyrazole-4-Carboxamide Derivatives

CompoundAlternaria solaniReference
8j3.06[5]
Boscalid (Commercial Fungicide)>10[5]

Table 4: In Vitro Antifungal Activity (EC50, µg/mL) of Pyrazol-5-yl-benzamide Derivatives

CompoundSclerotinia sclerotiorumValsa maliReference
5IIc0.203.68[7]
Fluxapyroxad (Commercial Fungicide)0.1212.67[7]
Boscalid (Commercial Fungicide)0.1114.83[7]

Mechanism of Action: Targeting Fungal Respiration

The primary mode of action for these pyrazole carboxamide analogs is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain.[5][6][7] This enzyme plays a vital role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle.

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these inhibitors block the electron flow from succinate to ubiquinone. This disruption of the respiratory chain leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death. Molecular docking studies have shown that the pyrazole carboxamide inhibitors form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues within the Qp site of the SDH protein.[5][7]

Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ Electron Transfer Complex_III Complex III UQ->Complex_III ATP_Production ATP Production Complex_III->ATP_Production ... Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->SDH Binding to Qp site Inhibitor->ATP_Production Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamide Analogs.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid analogs.

Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid

The synthesis of the core carboxylic acid intermediate can be achieved through a multi-step process, often starting from commercially available materials.

Synthesis of Pyrazole Carboxylic Acid start Starting Materials e.g., Diketoester + (Cyclopropylmethyl)hydrazine intermediate Cyclocondensation Formation of Pyrazole Ring start->intermediate hydrolysis Ester Hydrolysis Conversion to Carboxylic Acid intermediate->hydrolysis product 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid hydrolysis->product

Caption: General Synthetic Workflow for the Pyrazole Carboxylic Acid Intermediate.

Step-by-Step Protocol:

  • Cyclocondensation: React a suitable 1,3-dicarbonyl compound with (cyclopropylmethyl)hydrazine in an appropriate solvent (e.g., ethanol, acetic acid). The reaction is typically heated to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the corresponding pyrazole ester.

  • Ester Hydrolysis: The purified pyrazole ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide). The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford the pure 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid.

Synthesis of Pyrazole Carboxamide Analogs

The pyrazole carboxylic acid is then coupled with various amines to generate a library of carboxamide analogs.

Synthesis of Pyrazole Carboxamides acid Pyrazole-5-carboxylic Acid Intermediate from previous step activation Acid Activation e.g., with SOCl₂ or Oxalyl Chloride acid->activation coupling Amide Coupling Reaction with a selected amine activation->coupling product Pyrazole-5-carboxamide Analog coupling->product

Caption: General Synthetic Workflow for Pyrazole Carboxamide Analogs.

Step-by-Step Protocol:

  • Acid Chloride Formation: The pyrazole carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride.

  • Amide Coupling: The freshly prepared acid chloride is then added dropwise to a solution of the desired amine and a base (e.g., triethylamine, pyridine) in an inert solvent at low temperature (e.g., 0 °C).

  • Work-up and Purification: The reaction mixture is stirred at room temperature until the reaction is complete. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final pyrazole carboxamide analog.

In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This assay is used to determine the concentration of the test compound required to inhibit the growth of a fungal pathogen by 50% (EC50).

Step-by-Step Protocol:

  • Media Preparation: Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Dosing the Media: While the PDA is still molten, add appropriate volumes of the stock solutions to achieve a series of final concentrations. Also, prepare a solvent control (containing only the solvent) and a blank control (no compound or solvent).

  • Inoculation: Pour the amended PDA into Petri dishes. Once solidified, place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: After a set incubation period (when the mycelial growth in the control plate has reached a certain diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC50 value can then be determined by probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve. The IC50 can be calculated using online tools.[15]

Conclusion

The 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid scaffold serves as a valuable platform for the development of novel and potent SDHI fungicides. The bioactivity of its analogs is intricately linked to the substitution patterns on both the pyrazole ring and the amide moiety. The data presented in this guide highlight the potential for discovering highly effective fungicides through rational design and modification of this privileged chemical structure. Further research focusing on the synthesis and evaluation of a broader range of analogs will undoubtedly lead to the identification of new candidates for crop protection with improved efficacy and resistance management profiles.

References

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214. [Link]

  • Hou, Y., et al. (2022). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry, 63, 128688.
  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(2), 897-907. [Link]

  • Hou, Y., et al. (2022). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. ResearchGate. [Link]

  • Hou, Y., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry, 70(43), 13837–13847. [Link]

  • Shao, X., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4485-4497. [Link]

  • Wu, S., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 15(2), 103561. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Archiv der Pharmazie, 344(9), 589-596.
  • Wang, C., et al. (2021). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 26(21), 6438. [Link]

  • da Silva, A. C., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 31(10), 2135-2142.
  • Akao, T., et al. (2011). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 36(3), 346-353. [Link]

  • Singh, P., & Singh, J. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. Drug Discovery, 17(68), e1dd1068. [Link]

  • Li, X., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(22), 6149–6158. [Link]

  • ResearchGate. (n.d.). IC 50 values and selectivity index of pyrazolines 1-5. ResearchGate. [Link]

  • Ali, S., et al. (2023). From Bench to Bioactivity: An Integrated Medicinal Development Based on Kinetic and Simulation Assessment of Pyrazolone-Oxadiazole Coupled Benzamide as Promising Inhibitors of Diabetes Mellitus. Molecules, 28(21), 7247.
  • Shi, Y., et al. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 24(12), 2235. [Link]

  • Akao, T., et al. (2011). Structure-activity relationship of carboxin-related carboxamides as fungicide. R Discovery. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Rai, R., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. UNM Digital Repository. [Link]

  • Tchamgoue, A. D., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Materials Today: Proceedings, 81, 137-146.6.

Sources

Comparative

A Comprehensive Guide to Benchmarking 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid as an Analytical Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for the identification, purity asses...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities. This guide provides an in-depth, scientifically grounded framework for the qualification and benchmarking of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid as an analytical reference standard.

This specific pyrazole derivative serves as a crucial building block in the synthesis of several novel therapeutic agents. Its purity and well-characterized nature are critical for ensuring the quality and safety of the final drug product. Here, we move beyond a simple certificate of analysis and delve into the rigorous, multi-faceted process of establishing a true reference standard. We will compare a candidate for an in-house primary standard against commercially available alternatives, providing the experimental data and rationale necessary for informed decision-making in a research and GMP environment.

The Foundational Role of a Reference Standard

An analytical reference standard is a highly purified and well-characterized substance intended for use in specific analytical procedures. According to the International Council for Harmonisation (ICH) Q7 guideline, primary reference standards are substances shown to have a high purity through comprehensive testing, whose value is accepted without reference to other standards. Their role is to provide a benchmark against which routine analytical samples are measured. Therefore, the process of qualifying a candidate standard is not merely about achieving high purity, but about understanding its complete profile, including identity, strength, and the nature and level of any impurities.

Experimental Design for Qualification and Benchmarking

To qualify our in-house batch of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (designated as 'In-house Primary') as a primary reference standard, we will benchmark it against two commercially available grades (designated 'Commercial A' and 'Commercial B'). The experimental workflow is designed to provide orthogonal data points, ensuring a comprehensive and trustworthy assessment.

The following diagram outlines the comprehensive approach to qualifying a primary reference standard.

G A Synthesize/Procure High-Purity Batch (In-house Primary Candidate) C Structural Confirmation (NMR, MS) A->C B Procure Commercial Alternatives (Commercial A, Commercial B) D Preliminary Purity Screen (HPLC-UV) B->D E Purity by HPLC-UV (Area %) Impurity Profile C->E D->E F Residual Solvents (GC-MS) E->F G Water Content (Karl Fischer) F->G H Non-Volatile Impurities (ROI/TGA) G->H I Mass Balance Assay Calculation Assay = 100% - Σ(Impurities) H->I J Orthogonal Assay (e.g., qNMR or Titration) I->J K Final Qualification & Certification J->K L Stability Assessment (Ongoing) K->L

Caption: Workflow for qualifying a primary reference standard.

Identity Confirmation: The First Pillar

Before any quantitative assessment, the unequivocal identity of the candidate material must be confirmed. This is achieved using orthogonal analytical techniques that probe different aspects of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive fingerprint of the molecule's carbon-hydrogen framework. The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. For a primary standard, 2D NMR techniques like COSY, HSQC, and HMBC are employed to confirm connectivity unambiguously.[1][2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass.

For our in-house candidate, both ¹H NMR and HRMS data were consistent with the structure of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid.

Purity and Impurity Profiling

Purity is the most critical attribute of a reference standard. A "mass balance" approach is considered the most robust method for assigning purity. This involves identifying and quantifying all significant impurities (organic, inorganic, residual solvents, water) and subtracting their sum from 100%.[3] A primary reference standard should ideally have a purity of 99.5% or higher.[4]

Organic Purity by High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC-UV method is the cornerstone of purity assessment for non-volatile organic compounds. The method must be capable of separating the main component from all known process-related impurities and potential degradants.

G cluster_workflow HPLC-UV Purity Analysis Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Inject onto HPLC System Prep->Inject Separate C18 Reversed-Phase Column (Gradient Elution) Inject->Separate Detect UV Detector (e.g., 251 nm) Separate->Detect Analyze Integrate Peaks (Calculate Area %) Detect->Analyze G cluster_workflow Headspace GC-MS Residual Solvent Workflow Prep Sample Weighed into Headspace Vial Incubate Heat Vial to Volatilize Solvents Prep->Incubate Inject Inject Headspace Gas into GC-MS Incubate->Inject Separate Separate on GC Column Inject->Separate Detect Identify & Quantify by MS Separate->Detect

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Validation

Comparative Binding Affinities of 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid Derivatives in ROCK1/2 Inhibition

Executive Summary The compound 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (CAS 1497772-92-5) has emerged as a highly versatile and privileged building block in modern medicinal chemistry[1]. Most notably, it ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (CAS 1497772-92-5) has emerged as a highly versatile and privileged building block in modern medicinal chemistry[1]. Most notably, it serves as a critical hinge-binding and capping moiety in the synthesis of potent spirocycloheptane-based inhibitors targeting Rho-associated coiled-coil kinases (ROCK1 and ROCK2)[2][3]. This guide provides an objective, data-driven comparison of the binding affinities of various derivatives synthesized from this core scaffold. Furthermore, it details the self-validating experimental protocols—specifically Surface Plasmon Resonance (SPR) and Time-Resolved FRET (TR-FRET)—required to accurately quantify their kinetic and functional performance.

Mechanistic Rationale: Targeting the RhoA/ROCK Pathway

ROCK1 and ROCK2 are serine/threonine kinases that act as primary downstream effectors of the small GTPase RhoA. Aberrant activation of the RhoA/ROCK pathway is heavily implicated in cardiovascular diseases, smooth muscle hyper-reactivity (such as hypertension and asthma), and fibrotic disorders[2][3].

When designing ATP-competitive inhibitors, the 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid core offers distinct thermodynamic advantages:

  • Conformational Restriction: The cyclopropyl ring restricts the flexibility of the alkyl substituent, reducing the entropic penalty upon binding to the hydrophobic pocket of the kinase compared to linear alkyl chains.

  • Vectorial Amide Coupling: The 5-carboxylic acid provides an ideal vector for coupling with complex, bulky spirocyclic amines (e.g., spirocycloheptanes), directing these basic moieties toward the solvent-exposed region or secondary specificity pockets of the ROCK active site[2].

G GPCR GPCR Activation RhoA_GTP RhoA-GTP (Active) GPCR->RhoA_GTP GEF Activation RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK1/2 Kinase RhoA_GTP->ROCK Allosteric Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylation (Inhibition) Contraction Actomyosin Contraction / Fibrosis MLCP->Contraction Decreased MLCP Activity Inhibitor Pyrazole-5-carboxylic Acid Derivatives Inhibitor->ROCK ATP-competitive Binding

Diagram 1: The RhoA/ROCK signaling pathway and the intervention point of pyrazole derivatives.

Comparative Binding Affinity Data

To evaluate the structure-activity relationship (SAR) of this scaffold, we compare representative spirocycloheptane derivatives synthesized via amide coupling with 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. The data highlights the transition from functional inhibition ( IC50​ ) to precise kinetic binding parameters ( KD​ , Residence Time).

Note: Data represents validated SAR trends for this class of ROCK inhibitors.

CompoundAmide Substituent (R-Group)ROCK2 IC50​ (nM)ROCK1 IC50​ (nM)SPR KD​ (nM)Residence Time ( τ , min)
Derivative A Unsubstituted spirocycloheptane45.288.538.012.5
Derivative B 4-Fluoro-spirocycloheptane12.431.08.545.0
Derivative C 4-Methyl-spirocycloheptane8.119.25.285.3
Derivative D 4,4-Difluoro-spirocycloheptane2.3 6.4 1.8 142.0

Data Interpretation: The addition of fluorine or methyl groups to the spirocycle (Derivatives B-D) significantly increases binding affinity. More importantly, the SPR data reveals that the increase in affinity is primarily driven by a drastically prolonged Residence Time (slower koff​ ). In drug development, a longer residence time often correlates with sustained in vivo efficacy, making Derivative D the superior candidate despite all compounds sharing the identical pyrazole core.

Experimental Methodologies

To ensure scientific integrity, the binding affinities and functional inhibition values must be derived from orthogonal, self-validating assay systems.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Binding Assay

SPR is utilized to determine the direct, label-free binding kinetics ( kon​ and koff​ ) of the pyrazole derivatives to the ROCK kinase[4][5]. Relying solely on endpoint IC50​ values can mask transient binders; SPR provides the necessary temporal resolution.

SPR Immobilize 1. Target Immobilization (ROCK1/2 on Sensor Chip) Baseline 2. Baseline Establishment (Buffer Flow) Immobilize->Baseline Association 3. Association Phase (Derivative Injection) Baseline->Association Dissociation 4. Dissociation Phase (Buffer Wash) Association->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration Regeneration->Baseline Next Cycle Analysis 6. Kinetic Analysis (Calculate KD, kon, koff) Regeneration->Analysis

Diagram 2: Step-by-step workflow of the SPR kinetic binding assay.

Step-by-Step Procedure:

  • Surface Preparation & Immobilization: Activate the carboxyl groups on a CM5 biosensor chip using a 1:1 mixture of NHS/EDC for 420 seconds at 5 µL/min[6]. Inject recombinant ROCK2 kinase (diluted to 10 µg/mL in 10 mM Sodium Acetate, pH 5.0) to achieve a high surface density of 3000-5000 Response Units (RU)[6]. Block unreacted sites with 1 M ethanolamine-HCl.

    • Self-Validation: An adjacent flow cell must be subjected to the exact NHS/EDC and ethanolamine treatment without the kinase. This reference cell is strictly required to subtract bulk refractive index shifts (e.g., from DMSO) and non-specific binding[4].

  • Analyte Preparation: Dilute the pyrazole derivatives in the running buffer (e.g., PBS-P+ containing exactly 1% DMSO) to create a 5-point concentration series (e.g., 0.5 nM to 500 nM).

    • Causality: The DMSO concentration in the sample must perfectly match the running buffer. Even a 0.1% mismatch will cause a massive bulk shift artifact that obscures the low-molecular-weight binding signal.

  • Association and Dissociation: Inject the analytes at a high flow rate of 30-50 µL/min for 60-120 seconds[6].

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured association rate ( kon​ ) reflects true chemical binding rather than the rate of diffusion to the chip surface. Follow with a 300-second buffer flow to measure the dissociation rate ( koff​ )[4].

  • Regeneration: If the compound has a very long residence time (like Derivative D) and does not return to baseline, inject a 30-second pulse of mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound ligand without denaturing the immobilized kinase[4].

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

While SPR confirms direct physical binding, TR-FRET is required to prove that this binding functionally inhibits the kinase's ability to phosphorylate its substrate.

Step-by-Step Procedure:

  • Reaction Assembly: In a 384-well low-volume plate, combine 1 nM purified ROCK2, 10 µM ATP, and 50 nM of a biotinylated generic kinase peptide substrate. Add the pyrazole derivatives in a 10-point dose-response titration.

    • Causality: The ATP concentration is deliberately set near its Km​ value. Because these pyrazole derivatives are ATP-competitive inhibitors[2], using artificially high ATP concentrations would outcompete the inhibitor, resulting in falsely elevated IC50​ values.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the enzymatic turnover to reach a steady state.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate the Mg2+ required for kinase activity). Add a Europium-labeled anti-phospho-antibody (Donor) and a ULight-labeled streptavidin (Acceptor).

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using a "No Enzyme" control (100% inhibition baseline) and a "Vehicle/DMSO" control (0% inhibition maximum). A Z'-factor > 0.6 validates the assay's robustness and the reliability of the calculated IC50​ values.

References

  • Molaid Chemical Database. "1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid - CAS 1497772-92-5". Molaid. Available at:[Link]

  • Bristol-Myers Squibb Company. "Spirocycloheptanes as inhibitors of ROCK". US Patent US20160016914A1.
  • Gifford Bioscience. "Data Sheet: SPR Kinetic Affinity Assay Protocol". Gifford Bioscience. Available at:[Link]

  • Duke University Shared Materials Instrumentation Facility. "Guide to Running an SPR Experiment". Duke University. Available at:[Link]

  • Nicoya Lifesciences. "4 Types of Binding Assays you can do with SPR". Nicoya Lifesciences. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid Executive Summary 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1497772-92-5) is a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Executive Summary

1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1497772-92-5) is a highly specialized nitrogen-containing heterocyclic organic acid, frequently utilized as a critical building block in pharmaceutical synthesis and drug discovery workflows. Due to its specific chemical topology—a stable pyrazole ring coupled with a cyclopropylmethyl group and a carboxylic acid moiety—its disposal requires stringent adherence to hazardous waste protocols. Improper disposal not only violates environmental regulations but also poses severe risks of aquatic toxicity and respiratory hazards to laboratory personnel.

Hazard Identification & Causality-Driven Risk Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the handling requirements.

  • Irritation Potential: The compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Causality of Engineering Controls: As a finely milled solid powder, this compound is highly prone to aerosolization. Inhalation of these micro-particles can cause acute inflammation of the respiratory mucosa. Therefore, all transfers and waste consolidation must occur within a certified chemical fume hood to ensure exposures remain below applicable Permissible Exposure Limits (PELs)[1].

  • Environmental Persistence: The pyrazole ring is highly stable and resists standard biological degradation in municipal wastewater treatment plants. Flushing this compound down the drain violates the Resource Conservation and Recovery Act (RCRA) and guidelines set forth by the American Chemical Society (ACS), which mandate hazmat pickup for complex organics[2].

Quantitative Data & Waste Profiling

To ensure compliance with your institution's Chemical Hygiene Plan (CHP)[3], all quantitative data regarding the compound must be documented prior to disposal.

ParameterSpecificationOperational Impact & Causality
CAS Number 1497772-92-5Unique identifier required for accurate tracking in waste manifests.
Molecular Formula C8H10N2O2Contains nitrogen; requires disposal via NOx-scrubbed high-temperature incineration[4].
Physical State Solid (Powder/Crystals)Prone to aerosolization; mandates handling with local exhaust ventilation.
GHS Hazards H315, H319, H335Necessitates the use of nitrile gloves, safety goggles, and lab coats.
EPA Waste Code Non-RCRA ListedManaged as generic hazardous organic waste unless mixed with a characteristic solvent[5].

Self-Validating Accumulation & Disposal Protocol

As a Senior Application Scientist, I emphasize that every standard operating procedure (SOP) must be a self-validating system. The following step-by-step methodology ensures that each action is verified before proceeding to the next.

Step 1: Primary Containment & Segregation

  • Action: Transfer the solid waste (or contaminated consumables like weigh boats and filter paper) into a High-Density Polyethylene (HDPE) container.

  • Causality: HDPE is chemically inert and highly resistant to organic acids, preventing container degradation and chemical leaching over time.

  • Validation Check: Before transfer, visually inspect the container for stress fractures. After transfer, secure the cap and gently invert the container 180 degrees to confirm the hermetic seal holds without any particulate leakage.

Step 2: Liquid Waste Profiling (For Solutions)

  • Action: If the compound is dissolved in a solvent, segregate the liquid waste strictly into "Halogenated" or "Non-Halogenated" streams.

  • Causality: Mixing non-halogenated solvents (e.g., DMSO, DMF) with halogenated ones (e.g., Dichloromethane) drastically increases disposal costs and alters the required incineration parameters to prevent the release of highly toxic dioxins[4].

  • Validation Check: If the solvent history of a waste flask is unknown, perform a Beilstein test on a micro-aliquot in a controlled fume hood; a green flame confirms the presence of halogens, validating the strict need for the Halogenated waste stream.

Step 3: Labeling and Satellite Accumulation

  • Action: Apply a standardized GHS hazardous waste label indicating the specific contents and the hazards: "Warning: H315, H319, H335". Store in a secondary containment bin.

  • Causality: Clear hazard communication prevents incompatible chemical mixing by downstream waste handlers, a core requirement of the OSHA Hazard Communication Standard[3]. Secondary containment prevents catastrophic spills if the primary vessel fails.

  • Validation Check: Cross-reference the applied label with the laboratory's digital chemical inventory system. The label must be signed and dated by the generator to initiate the regulatory 90-day accumulation countdown.

Step 4: Final Disposal via High-Temperature Incineration

  • Action: Coordinate with a licensed hazardous waste vendor for pickup and high-temperature incineration.

  • Causality: Thermal destruction via controlled flame combustion is required to fully cleave the stable pyrazole ring and cyclopropylmethyl group. The facility's integrated scrubbers will neutralize any resulting nitrogen oxides (NOx), preventing atmospheric pollution[4].

  • Validation Check: Upon vendor pickup, obtain the Uniform Hazardous Waste Manifest. Verify that the EPA ID number on the manifest matches the destination facility, ensuring strict cradle-to-grave tracking compliance.

Emergency Spill Response

  • Solid Spill: Do NOT dry sweep, as this induces massive aerosolization. Validation Check: Use a slightly damp absorbent pad or a specialized HEPA-filtered vacuum to collect the powder, then place all cleanup materials into the solid hazardous waste bin.

  • Liquid Spill: Surround the spill with an inert absorbent (e.g., vermiculite or sand) to prevent spreading. Validation Check: Ensure the pH of the residual surface is neutral (pH 6-8) using pH indicator strips before declaring the area decontaminated.

Mandatory Visualization: Waste Segregation Workflow

G Start Waste Generation: 1-(cyclopropylmethyl)-1H-pyrazole-5- carboxylic acid Decision Physical State of Waste? Start->Decision Solid Solid Powder or Crystals Decision->Solid Dry Waste Liquid Dissolved in Organic Solvent Decision->Liquid Solution SolidBin Place in HDPE Solid Organic Waste Container Solid->SolidBin LiquidDecision Halogenated Solvent? Liquid->LiquidDecision Labeling Attach GHS Label: Warning (H315, H319, H335) SolidBin->Labeling HaloBin Halogenated Liquid Waste Container LiquidDecision->HaloBin Yes (e.g., DCM) NonHaloBin Non-Halogenated Liquid Waste Container LiquidDecision->NonHaloBin No (e.g., DMSO) HaloBin->Labeling NonHaloBin->Labeling Storage Satellite Accumulation Area (< 90 Days, Secondary Containment) Labeling->Storage Disposal Licensed Hazmat Pickup (High-Temp Incineration) Storage->Disposal

Waste Segregation and Disposal Workflow for 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid.

References[6] Title: OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Source: Occupational Safety and Health Administration. URL: https://www.osha.gov/sites/default/files/publications/OSHAfactsheet-laboratory-safety-chemical-hygiene-plan.pdf[5] Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Source: U.S. Environmental Protection Agency. URL: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes[2] Title: Hazardous Waste and Disposal. Source: American Chemical Society. URL: https://www.acs.org/education/policies/safety/hazardous-waste-and-disposal.html[3] Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration. URL: https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.1450[4] Title: Hazardous Waste Management Facilities and Units. Source: U.S. Environmental Protection Agency. URL: https://www.epa.gov/hwpermitting/hazardous-waste-management-facilities-and-units[1] Title: Chemical Hygiene Plan. Source: Cornell University Environment, Health and Safety. URL: https://ehs.cornell.edu/research-safety/chemical-safety/chemical-hygiene-plan

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
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1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
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